Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
Description
BenchChem offers high-quality Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-10-11(16)8-9-13(12)17/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADLQOZRKQMNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645753 | |
| Record name | Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-17-1 | |
| Record name | Ethyl 2,5-dichloro-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility Profile of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various scientific and industrial applications, including chemical synthesis, formulation development, and analytical characterization. This guide provides a comprehensive technical overview of the solubility profile of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate. We will delve into its structural characteristics, theoretical solubility predictions, and standardized experimental protocols for its determination. The document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's solubility to inform their work.
Introduction to Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is a complex organic molecule featuring multiple functional groups that contribute to its overall physicochemical properties. A precise understanding of its solubility is paramount for its effective use, whether as a synthetic intermediate, a research chemical, or a potential active pharmaceutical ingredient (API). Low solubility can present significant challenges in drug development, affecting bioavailability and formulation options.[1] This guide establishes a foundational understanding of its solubility based on molecular structure and provides robust methodologies for empirical validation.
Physicochemical Characterization
To predict the solubility behavior of a compound, it is essential to first characterize its fundamental physicochemical properties. The structure of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate incorporates a dichlorinated aromatic ring, a ketone, and an ethyl ester linked by a six-carbon aliphatic chain.
| Property | Value | Source |
| IUPAC Name | Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate | - |
| CAS Number | 898778-17-1 | [2] |
| Molecular Formula | C₁₅H₁₈Cl₂O₃ | [2] |
| Molecular Weight | 317.21 g/mol | [2] |
| Chemical Structure | O=C(OCC)CCCCCC(C1=CC(Cl)=CC=C1Cl)=O | [2] |
Table 1: Key Physicochemical Properties of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate.
Theoretical Solubility Assessment: A "Like Dissolves Like" Approach
The principle that "like dissolves like" is a cornerstone of solubility prediction.[3] This heuristic suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The structure of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate presents a dualistic nature:
-
Hydrophobic (Lipophilic) Regions: The 2,5-dichlorophenyl ring and the hexyl portion of the heptanoate chain are nonpolar. These regions will favor interactions with nonpolar solvents through van der Waals forces.
-
Hydrophilic (Polar) Regions: The ketone (C=O) and ethyl ester (-COO-) functional groups are polar. They can act as hydrogen bond acceptors, suggesting potential solubility in polar solvents.
Based on this structural analysis, we can make the following predictions:
-
Low Aqueous Solubility: The large hydrophobic surface area conferred by the dichlorophenyl ring and the aliphatic chain is expected to dominate, leading to very poor solubility in water.
-
Good Solubility in Organic Solvents: The molecule is anticipated to be readily soluble in a range of organic solvents. Nonpolar aprotic solvents (e.g., Toluene, Hexane) should effectively solvate the hydrophobic regions. Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) are expected to be particularly effective, as they can interact with both the polar functional groups and the nonpolar backbone. Polar protic solvents (e.g., Methanol, Ethanol) will likely also be good solvents, though the extensive hydrogen bonding network of the solvent may be slightly disrupted by the large nonpolar moiety.
This theoretical assessment provides a strong basis for selecting an appropriate range of solvents for experimental determination.
Experimental Protocol for Thermodynamic Solubility Determination
To obtain definitive solubility data, an empirical approach is necessary. The shake-flask method is a globally recognized standard for determining the thermodynamic (or equilibrium) solubility of a compound and is described in guidelines such as OECD 105.[5][6] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[7]
Rationale for Method Selection
The shake-flask method is chosen for its robustness and its ability to establish a true thermodynamic equilibrium, which is crucial for accurate and reproducible data.[8] For quantification, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique. HPLC offers high sensitivity and specificity, allowing for the accurate measurement of the dissolved analyte while separating it from any potential impurities or degradants.[9][10]
Step-by-Step Shake-Flask Protocol
-
Preparation: Add an excess amount of solid Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate to a series of vials, each containing a different solvent of interest. The excess solid is critical to ensure that equilibrium is reached with an undissolved solid phase present.[11]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary test can determine the minimum time required to achieve a plateau in concentration.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For robust separation, centrifuge the vials at a high speed (e.g., 13000 rpm).[11]
-
Sampling: Carefully collect an aliquot of the clear supernatant from each vial.
-
Filtration (Optional but Recommended): Filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method with UV detection. The concentration is determined by comparing the peak area of the analyte to a standard curve prepared from known concentrations of the compound.[8]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Predicted Solubility Profile in a Spectrum of Solvents
The following table presents the predicted solubility of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate across a range of common laboratory solvents, categorized by their polarity. These predictions are based on the theoretical assessment in Section 3.0 and are intended as a guide for solvent selection.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale for Prediction |
| Nonpolar | n-Hexane | 0.1 | Moderate to Good | Solvates the aliphatic chain and aromatic ring. |
| Toluene | 2.4 | Good | Aromatic-aromatic (π-π) interactions enhance solubility. | |
| Polar Aprotic | Dichloromethane | 3.1 | Very Good | Effectively solvates both polar and nonpolar regions. |
| Ethyl Acetate | 4.4 | Very Good | Similar ester functionality promotes strong interaction. | |
| Acetone | 5.1 | Very Good | Ketone group interacts well with the molecule's ketone. | |
| Acetonitrile | 5.8 | Good | High polarity effectively solvates the polar groups. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Good | Highly polar; excellent general solvent for organic molecules. | |
| Polar Protic | Methanol | 5.1 | Good | Can hydrogen bond with the ester and ketone oxygens. |
| Ethanol | 4.3 | Good | Similar to methanol, with slightly better nonpolar character. | |
| Water | 10.2 | Very Poor / Insoluble | Large hydrophobic regions dominate over polar groups. |
Table 2: Predicted Solubility Profile of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate. Polarity index values are relative measures.[13]
Visualization of Structure-Solvent Interactions
Caption: Predicted Interactions Driving Solubility.
Conclusion
The solubility profile of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is dictated by its hybrid structure, which contains significant hydrophobic and moderately polar regions. It is predicted to have very poor aqueous solubility but good to excellent solubility in a wide range of common organic solvents, particularly polar aprotic solvents like acetone and ethyl acetate. For definitive quantitative data, the shake-flask method followed by HPLC analysis is the recommended experimental approach. This guide provides the theoretical framework and practical methodology necessary for researchers to confidently assess and utilize the solubility properties of this compound.
References
-
Chemsrc. (n.d.). Ethyl 7-oxoheptanoate. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl dichlorophosphate. PubChem. Retrieved February 2, 2026, from [Link]
-
Phytosafe. (n.d.). OECD 105. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 7-chloro-2,2-dimethylheptanoate. PubChem. Retrieved February 2, 2026, from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved February 2, 2026, from [Link]
-
The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds. YouTube. Retrieved February 2, 2026, from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 2, 2026, from [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved February 2, 2026, from [Link]
-
Pal, A., & Wiseman, M. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(22), 16186-16223. [Link]
-
ResearchGate. (2015, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved February 2, 2026, from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 2, 2026, from [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?. YouTube. Retrieved February 2, 2026, from [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-13. [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved February 2, 2026, from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved February 2, 2026, from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 2, 2026, from [Link]
-
Regulations.gov. (2017, January 13). Report : Determination of Water Solubility. Retrieved February 2, 2026, from [Link]
-
Pan, L., & Ho, Q. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 928-932. [Link]
-
Scribd. (n.d.). Solvent Polarity Table. Retrieved February 2, 2026, from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved February 2, 2026, from [Link]
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- 1. improvedpharma.com [improvedpharma.com]
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- 9. researchgate.net [researchgate.net]
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- 12. OECD 105 - Phytosafe [phytosafe.com]
- 13. Polarity Index [macro.lsu.edu]
"Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate" physical characteristics
An In-depth Technical Guide to the Physical Characteristics of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
Introduction
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is a chemical compound of interest within synthetic organic chemistry and potentially as an intermediate in the development of more complex molecules for pharmaceutical and materials science applications. As a bifunctional molecule, featuring both an ethyl ester and a dichlorophenyl ketone, its physical properties are dictated by the interplay of these functional groups. This guide provides a comprehensive overview of its known and predicted physical characteristics, offering a foundational understanding for researchers and drug development professionals. The causality behind its properties, grounded in its molecular structure, will be explored to provide actionable insights for its handling, characterization, and application in experimental settings.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is the cornerstone of any scientific investigation. The fundamental identifiers for Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate are cataloged below.
| Identifier | Value | Source |
| CAS Number | 898778-17-1 | [1][2] |
| Molecular Formula | C₁₅H₁₈Cl₂O₃ | [1][2] |
| Molecular Weight | 317.21 g/mol | [1] |
| IUPAC Name | Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate | [1] |
| SMILES Code | O=C(OCC)CCCCCC(C1=CC(Cl)=CC=C1Cl)=O | [1] |
The structure consists of a seven-carbon heptanoate chain. An ethyl ester group is located at one end (C1), while a ketone functional group is at the other end (C7). This ketone is attached to a 2,5-dichlorophenyl ring, a structural motif that significantly influences the molecule's electronic properties and steric profile.
Caption: Workflow for structural verification using NMR spectroscopy.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is not readily available, general laboratory safety precautions should be strictly followed. Based on analogous structures, the compound may cause skin and eye irritation. * Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [3]
Conclusion
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is a compound with physical characteristics defined by its ester, ketone, and dichlorinated aromatic moieties. While experimental data on properties such as melting and boiling points are limited, its identity can be unambiguously confirmed through a combination of spectroscopic techniques, including NMR, MS, and IR. The information and protocols provided in this guide offer researchers a solid foundation for the safe handling, characterization, and utilization of this compound in their scientific endeavors.
References
-
Chemsrc. (2025). Ethyl 7-oxoheptanoate | CAS#:3990-05-4. [Link]
-
Valence Labs. (2025). Ethyl 7-chloro-2,2-dimethylheptanoate. [Link]
Sources
Strategic Synthesis & Application: Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
This guide outlines the technical profile, synthesis, and application of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate , a specialized intermediate used in the development of pharmaceutical agents and organic scaffolds.
Executive Summary
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (CAS: 898778-17-1) is a critical organic building block characterized by a 2,5-dichlorophenyl head group linked to an ethyl ester tail via a 7-carbon oxo-aliphatic chain. Its structural motif—combining a lipophilic, electron-deficient aryl core with a flexible linker—makes it a high-value intermediate in medicinal chemistry , particularly for G-Protein Coupled Receptor (GPCR) ligands , histone deacetylase (HDAC) inhibitors , and PROTAC (Proteolysis Targeting Chimera) linkerology .
This guide details the mechanistic synthesis, purification protocols, and downstream utility of this compound, designed for researchers requiring high-purity scaffolds for drug discovery.
Chemical Identity & Physical Profile
| Property | Specification |
| Chemical Name | Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate |
| CAS Number | 898778-17-1 |
| Molecular Formula | C₁₅H₁₈Cl₂O₃ |
| Molecular Weight | 317.21 g/mol |
| Structure | EtOOC-(CH₂)₅-C(=O)-(2,5-Cl₂C₆H₃) |
| Appearance | Pale yellow to colorless oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| Key Functional Groups | Aryl ketone (reactive to reduction), Ethyl ester (hydrolyzable), Dichlorophenyl (lipophilic anchor) |
Mechanistic Synthesis: Friedel-Crafts Acylation
The most robust route to Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is the Friedel-Crafts acylation of 1,4-dichlorobenzene with ethyl 6-(chlorocarbonyl)hexanoate (pimeloyl chloride monoethyl ester).
Retrosynthetic Logic
-
Aryl Core: 1,4-Dichlorobenzene is chosen over 1,3- or 1,2-isomers. Due to the symmetry of 1,4-dichlorobenzene, substitution at any of the four available aromatic protons yields the requisite 2,5-dichloro substitution pattern relative to the new acyl bond.
-
Linker: The 7-carbon chain is introduced via a pimelic acid derivative. Using the mono-ester mono-acid chloride prevents polymerization and ensures monofunctionalization.
Reaction Pathway Diagram
Figure 1: Friedel-Crafts acylation pathway utilizing 1,4-dichlorobenzene symmetry to secure regioselectivity.
Detailed Experimental Protocol
Safety Warning: Aluminum chloride (
Reagents & Materials[1][2]
-
Substrate: 1,4-Dichlorobenzene (1.2 equiv) – Excess ensures mono-acylation.
-
Acylating Agent: Ethyl 6-(chlorocarbonyl)hexanoate (1.0 equiv).
-
Catalyst: Aluminum Chloride (
), anhydrous (1.5 equiv). -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows for higher reflux temperatures if the reaction is sluggish due to the deactivated ring.
Step-by-Step Procedure
-
Catalyst Activation:
-
In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, suspend anhydrous
(20.0 g, 150 mmol) in dry DCE (100 mL) under nitrogen flow. -
Cool the suspension to 0–5°C using an ice bath.
-
-
Acylating Agent Addition:
-
Dropwise add Ethyl 6-(chlorocarbonyl)hexanoate (22.1 g, 100 mmol) dissolved in DCE (20 mL) to the
suspension over 30 minutes. -
Observation: The mixture should turn yellow/orange, indicating acylium ion formation.
-
-
Substrate Introduction:
-
Add 1,4-Dichlorobenzene (17.6 g, 120 mmol) in one portion (or dissolved in minimal DCE).
-
Critical Step: The dichlorobenzene ring is electron-poor (deactivated). Remove the ice bath and allow the mixture to warm to room temperature.
-
-
Reaction Phase:
-
Heat the reaction mixture to mild reflux (80°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1] Look for the disappearance of the acyl chloride and the appearance of the UV-active product spot (
).
-
-
Quenching & Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mass slowly onto a mixture of crushed ice (500 g) and concentrated HCl (20 mL) to decompose the aluminum complex. Caution: Exothermic.
-
Extract the aqueous layer with DCM (
mL). -
Wash the combined organic layers with water, saturated
(to remove unreacted acid), and brine. -
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil often contains unreacted 1,4-dichlorobenzene. Remove this by high-vacuum distillation or column chromatography (Silica Gel, Gradient 0
20% EtOAc in Hexanes). -
Yield: Typical isolated yield is 65–75%.
-
Downstream Applications & Transformations
This ester serves as a versatile pivot point for divergent synthesis.
| Transformation | Reagents | Product | Application |
| Hydrolysis | LiOH, THF/H₂O | 7-(2,5-dichlorophenyl)-7-oxoheptanoic acid (CAS 898791-31-6) | Linker for solid-phase synthesis; PROTAC anchor. |
| Ionic Hydrogenation | Et₃SiH, TFA | Ethyl 7-(2,5-dichlorophenyl)heptanoate | Removal of ketone to create a saturated lipophilic chain. |
| Reductive Amination | R-NH₂, NaBH(OAc)₃ | 7-Amino-alkyl derivatives | Introduction of nitrogen for GPCR binding motifs. |
| Grignard Addition | R-MgBr | Tertiary Alcohol Derivatives | Creating quaternary centers for steric exploration. |
Application Logic Diagram
Figure 2: Divergent utility of the scaffold in drug discovery.
Analytical Validation
To ensure "Trustworthiness" in your protocol, the following analytical signatures must be verified:
-
¹H NMR (400 MHz, CDCl₃):
- 7.5–7.2 (m, 3H, Aromatic protons).
-
4.12 (q, 2H,
). -
2.90 (t, 2H,
). -
2.30 (t, 2H,
). - 1.7–1.3 (m, 6H, Alkyl chain).
-
1.25 (t, 3H,
).
-
Mass Spectrometry (ESI):
-
(Characteristic isotope pattern for
: 9:6:1 ratio for M, M+2, M+4).
-
(Characteristic isotope pattern for
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660166, Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate. Retrieved from [Link]
- Olah, G. A. (1973).Friedel-Crafts Chemistry. Wiley-Interscience.
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
Methodological & Application
Topic: High-Fidelity Synthesis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate via Friedel-Crafts Acylation
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate, a valuable ketoester intermediate in pharmaceutical research. We present a detailed, field-proven protocol for its preparation using the Friedel-Crafts acylation of 1,4-dichlorobenzene with 7-ethoxy-7-oxoheptanoyl chloride. The narrative delves into the mechanistic underpinnings of the reaction, the rationale behind specific procedural choices, and robust methods for purification and characterization, ensuring a reproducible and high-yielding synthesis.
Introduction and Scientific Context
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, remains a powerful tool for forging carbon-carbon bonds to aromatic rings.[1][2] Its application in the synthesis of aryl ketones is widespread in medicinal chemistry and materials science.[1] This guide focuses on the targeted synthesis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate. The presence of a dichlorinated phenyl ring and a long-chain ester functionality makes this molecule a key building block for more complex therapeutic agents.
The primary challenge in this synthesis lies in the acylation of a deactivated aromatic ring. 1,4-Dichlorobenzene is electron-poor due to the inductive effect of the two chlorine atoms, making it less susceptible to electrophilic attack than benzene.[3] Therefore, the reaction requires a potent Lewis acid catalyst and carefully controlled conditions to achieve high conversion and regioselectivity.
The Underlying Chemistry: Mechanism and Rationale
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[4][5] This intermediate is then attacked by the electron-rich π-system of the aromatic ring.
Generation of the Acylium Ion
The reaction is initiated by the coordination of a strong Lewis acid, typically aluminum chloride (AlCl₃), to the acyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[4][6]
Electrophilic Aromatic Substitution
The acylium ion is the active electrophile that attacks the 1,4-dichlorobenzene ring. The chlorine atoms are deactivating but ortho-, para-directing. Since the para-positions are blocked by other chlorine atoms, the acylation occurs at the position ortho to one of the chlorines, leading to the desired 2,5-disubstituted pattern. The attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. A weak base, AlCl₄⁻, then abstracts a proton from the ring, restoring aromaticity and regenerating the AlCl₃ catalyst.[7][8]
Catalyst Stoichiometry: A Critical Point
Unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount, or even a slight excess, of the AlCl₃ catalyst.[8][9] This is because the ketone product is a Lewis base and forms a stable complex with AlCl₃. This complex deactivates the product towards further acylation, which advantageously prevents polysubstitution.[2][9] The complex is hydrolyzed during the aqueous workup to release the final product.[8]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving aluminum chloride and acyl chlorides should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Monoethyl pimelate | ≥98% | Standard Vendor | Starting material for the acyl chloride. |
| Oxalyl Chloride | ≥98% | Standard Vendor | Used for acyl chloride synthesis. Thionyl chloride is an alternative. |
| 1,4-Dichlorobenzene | ≥99% | Standard Vendor | The aromatic substrate. |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99.9% | Standard Vendor | Highly hygroscopic; use from a fresh, sealed bottle.[3] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Vendor | Reaction solvent. Must be dry. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Standard Vendor | For aqueous workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization. |
| Brine (NaCl solution) | Saturated Solution | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Vendor | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Vendor | For column chromatography. |
Step-by-Step Synthesis
Part A: Preparation of 7-ethoxy-7-oxoheptanoyl chloride
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel. Maintain a positive pressure of nitrogen.
-
Reagents: To the flask, add monoethyl pimelate (1.0 eq) dissolved in anhydrous DCM (approx. 3 M).
-
Acyl Chloride Formation: Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.2 eq) via the dropping funnel over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
-
Isolation: The resulting solution of 7-ethoxy-7-oxoheptanoyl chloride in DCM is typically used directly in the next step without purification.
Part B: Friedel-Crafts Acylation
-
Setup: In a separate, larger, flame-dried three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,4-dichlorobenzene (1.5 eq) and anhydrous DCM.
-
Catalyst Addition: Cool the flask to 0°C in an ice-water bath. Carefully and portion-wise add anhydrous aluminum chloride (1.3 eq). The addition is exothermic.[10] Ensure the internal temperature does not exceed 10°C.
-
Substrate Addition: Once the AlCl₃ has been added and the slurry has cooled back to 0-5°C, slowly add the solution of 7-ethoxy-7-oxoheptanoyl chloride from Part A via a cannula or dropping funnel over 45-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
Part C: Workup and Purification
-
Quenching: Prepare a beaker with crushed ice and concentrated HCl (approx. 5:1 ice:acid by volume). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This is a highly exothermic and gas-evolving step.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (once)
-
Water (once)
-
Saturated NaHCO₃ solution (twice, or until bubbling ceases)
-
Saturated brine (once)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a viscous oil or low-melting solid, should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Characterization and Expected Results
The final product, Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the aromatic protons (typically 3H, in the 7.3-7.5 ppm range), the triplet for the methylene group adjacent to the carbonyl (α-keto), the triplet for the ethyl ester's OCH₂, and overlapping multiplets for the other methylene groups in the heptanoate chain.
-
¹³C NMR: Look for the carbonyl carbon of the ketone (~198-200 ppm), the ester carbonyl (~173 ppm), signals for the six aromatic carbons, and the aliphatic carbons.
-
IR Spectroscopy: Key stretches include the aryl ketone C=O (~1690 cm⁻¹) and the ester C=O (~1730 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).
-
Yield: A typical yield for this reaction, after purification, is in the range of 65-80%.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive AlCl₃ catalyst due to moisture.[3]2. Impure or degraded acyl chloride.3. Insufficient reaction time or temperature. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃. Handle in a glove box or under inert gas.2. Ensure the acyl chloride formation is complete. Use freshly prepared reagent.3. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40°C). |
| Formation of Multiple Byproducts | 1. Reaction temperature was too high.2. Impure starting materials. | 1. Maintain strict temperature control, especially during AlCl₃ and acyl chloride addition.2. Use high-purity, anhydrous reagents and solvent. |
| Difficult Emulsion during Workup | 1. Presence of aluminum salts. | 1. Add more DCM and brine to the separatory funnel. Gentle swirling instead of vigorous shaking can help. Filtration through a pad of Celite may be necessary. |
References
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
-
All about chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone [Video]. YouTube. [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]
-
JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
-
OChemOnline. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
-
Ross, J., & Xiao, J. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. Retrieved from [Link]
-
Bandyopadhyay, D., & Banik, B. K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41303–41331. [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Bandyopadhyay, D., & Banik, B. K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72). [Link]
-
WIPO Patentscope. (n.d.). CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]
-
De-Gunst, G. P., & Wibaut, J. P. (1952). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C, 1425-1428. [Link]
-
All about chemistry. (2020, October 19). Preparation of aromatic Ketones by Friedel-Crafts Acylation [Video]. YouTube. [Link]
- Patsnap. (n.d.). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester.
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Application Note: Recrystallization of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
Executive Summary
This Application Note details the protocol for the purification of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (hereafter referred to as Compound A ). This compound is a critical lipophilic keto-ester intermediate, structurally analogous to precursors used in the synthesis of aryl-piperazine antipsychotics (e.g., Aripiprazole analogs).
Achieving high purity (>99.5%) for Compound A is challenging due to two primary factors:
-
Regioisomeric Impurities: The Friedel-Crafts acylation used to synthesize the core often yields the 2,3-dichloro and 2,4-dichloro isomers, which possess similar solubility profiles.
-
Oiling Out (LLPS): The flexible heptanoate chain and low melting point make this compound prone to Liquid-Liquid Phase Separation (oiling out) rather than distinct nucleation.
This guide provides a robust Isopropanol (IPA) / n-Heptane recrystallization protocol designed to suppress oiling out and maximize regioisomeric rejection.
Compound Profile & Solubility Logic
Before initiating the protocol, the physical-chemical properties must be understood to select the thermodynamic trajectory of the crystallization.
| Property | Description | Implication for Crystallization |
| Structure | 2,5-Cl₂-Ph-C(=O)-(CH₂)₅-COOEt | Amphiphilic: Lipophilic head/tail, polar keto-linker. |
| Physical State | Low-melting solid (Est. MP: 45–65°C) | High risk of oiling out if cooling is too rapid. |
| Solubility (Alcohol) | High at reflux; Moderate at RT | Excellent candidate for cooling crystallization. |
| Solubility (Alkane) | Low (Anti-solvent) | Use Heptane to drive yield, but add after nucleation. |
| Key Impurities | 2,3-dichloro isomer; Hydrolyzed acid | Isomers often remain in the mother liquor of alcohols. |
Solvent Selection Strategy
We utilize a Polarity-Gradient Cooling method.
-
Primary Solvent (IPA): Solubilizes the polar ketone/ester functionalities.
-
Anti-Solvent (n-Heptane): Reduces the solubility of the lipophilic dichlorophenyl ring, driving precipitation.
-
Why this system? The 2,5-dichloro substitution pattern disrupts crystal packing less than the 2,3-isomer in non-polar lattices, but in IPA, the specific hydrogen-bonding potential of the keto-ester allows for selective crystallization of the target isomer while keeping the "oily" impurities in solution.
Experimental Protocol
Phase 1: Dissolution & Hot Filtration
Objective: Remove mechanical impurities and inorganic salts (e.g., AlCl₃ residues).
-
Charge Reactor: Load 100 g of crude Compound A into a jacketed glass reactor equipped with an overhead stirrer and reflux condenser.
-
Solvent Addition: Add 300 mL of Isopropyl Alcohol (IPA) (3 vol relative to mass).
-
Note: If the crude is very dark/tarry, increase to 4 vol (400 mL).
-
-
Heating: Heat the jacket to 75°C (Reflux). Stir at 250 RPM.
-
Verification: Ensure complete dissolution. The solution should be clear yellow/orange.
-
Critical Check: If undissolved solids remain, they are likely inorganic salts.
-
-
Filtration: Filter the hot solution through a pre-heated sintered glass funnel (or Celite pad) into a clean, pre-heated receiving vessel.
-
Rinse: Rinse the filter cake with 20 mL hot IPA.
Phase 2: Nucleation & Controlled Cooling
Objective: Initiate crystal growth without oiling out.
-
Equilibration: Return the filtrate to the reactor. Adjust temperature to 60°C .
-
Seeding (Crucial Step):
-
Add 0.5 wt% (0.5 g) of pure Compound A seed crystals.
-
Reasoning: Seeding within the Metastable Zone Width (MSZW) bypasses the high supersaturation required for spontaneous nucleation, preventing the formation of an amorphous oil phase.
-
-
Isothermal Hold: Hold at 60°C for 30 minutes. Ensure seeds do not dissolve (if they do, the solution is undersaturated; lower temp to 55°C and re-seed).
-
Slow Ramp: Cool from 60°C to 40°C at a rate of 5°C/hour .
-
Observation: Turbidity should increase gradually. If "droplets" appear (oiling out), reheat to clear point, add 10% more IPA, and restart.
-
Phase 3: Anti-Solvent Addition & Isolation
Objective: Maximize yield and purge isomers.
-
Anti-Solvent Dosing: Once the batch is at 40°C and a solid crystal bed is established, begin adding n-Heptane (100 mL) via a dosing pump over 1 hour.
-
Final Cooling: Cool the slurry from 40°C to 0–5°C at 10°C/hour .
-
Aging: Stir at 0–5°C for 2 hours. This promotes Ostwald Ripening, removing fines and improving filtration speed.
-
Filtration: Filter the cold slurry under vacuum.
-
Wash: Wash the cake with cold 1:1 IPA/Heptane (50 mL) .
-
Warning: Do not use pure Heptane for the wash, as it may precipitate gummy impurities from the residual mother liquor onto the crystals.
-
-
Drying: Dry in a vacuum oven at 35°C for 12 hours. (Do not exceed 40°C initially to prevent melting).
Process Visualization
Workflow Diagram
The following diagram illustrates the critical decision nodes in the crystallization process.
Figure 1: Step-by-step process flow for the recrystallization of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate, highlighting the critical control point for oiling out.
Impurity Fate Mapping
Understanding where impurities go is vital for validation.
| Impurity Type | Origin | Fate in Protocol | Validation Method |
| 2,3-Dichloro Isomer | Regioisomer from synthesis | Remains in Mother Liquor (IPA/Heptane filtrate). | HPLC (Area %) |
| Inorganic Salts | AlCl₃ / Friedel-Crafts catalyst | Removed via Hot Filtration. | Residue on Ignition (ROI) |
| Hydrolyzed Acid | Ester hydrolysis | Remains in Mother Liquor (High solubility in alcohols). | Acid Value Titration |
| Oligomers/Tars | Polymerization | Precipitated if Heptane added too fast (Control Dosing). | GPC / Visual Color |
Troubleshooting & Causality
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: The solution becomes milky/cloudy with distinct oil droplets before crystals appear. Cause: The temperature dropped below the liquid-liquid spinodal curve before crossing the solubility curve. This is common for flexible keto-esters. Solution:
-
Increase Seeding Temperature: Seed closer to the saturation point.
-
Reduce Cooling Rate: Allow time for crystal growth to consume supersaturation.
-
Increase Solvent Volume: Diluting the system often shifts the phase diagram to favor crystallization over oiling.
Issue: Low Yield (<70%)
Cause: The compound is too soluble in pure IPA. Solution: Increase the volume of n-Heptane in Phase 3. However, do not exceed a 1:1 ratio of IPA:Heptane, or you risk co-precipitating impurities.
References
-
Otsuka Pharmaceutical Co Ltd. (1991).[1] Carbostyril derivatives (Aripiprazole Synthesis).[1][2][3][4][5] US Patent 5,006,528.[1][5][6] Link
- Context: Establishes the foundational chemistry for dichlorophenyl-substituted aliph
-
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. Link
- Context: Authoritative source on "Oiling Out" (LLPS)
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link
- Context: Protocols for solvent selection (Hansen Solubility Parameters) for lipophilic esters.
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Link
- Context: Best practices for hot filtration and removing inorganic salts
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US7872132B2 - Intermediates useful for the preparation of aripiprazole and methods for the preparation of the novel intermediates and aripiprazole - Google Patents [patents.google.com]
- 5. US5006528A - Carbostyril derivatives - Google Patents [patents.google.com]
- 6. US7507823B2 - Process of making aripiprazole particles - Google Patents [patents.google.com]
Application Note: A Robust Reversed-Phase HPLC Method for the Purity Analysis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and purity assessment of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate. This molecule, a β-keto ester derivative, is of significant interest as a potential intermediate in pharmaceutical synthesis. The inherent challenge of keto-enol tautomerism, common to β-keto esters, can complicate chromatographic analysis, often leading to peak broadening or the appearance of multiple peaks for a single compound.[1] This guide provides a comprehensive protocol that addresses this challenge through careful mobile phase optimization. We detail the complete method parameters, including column chemistry, mobile phase composition, and detector settings, and explain the scientific rationale behind each choice to ensure methodological reproducibility and transferability. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is a complex organic molecule featuring a dichlorinated aromatic ring, a ketone, and an ethyl ester functional group. Its structural characteristics, particularly the β-keto ester moiety, make it a valuable synthetic building block. However, these same features present a distinct analytical challenge. The equilibrium between the keto and enol tautomers can be influenced by solvent, pH, and temperature, potentially compromising the accuracy and precision of chromatographic analysis.[1]
Therefore, developing a reliable analytical method is paramount for monitoring reaction progress, assessing final product purity, and identifying potential synthesis-related impurities.[2] Reversed-phase HPLC is the technique of choice due to the molecule's moderate lipophilicity and the ability to control the analytical environment to favor a single tautomeric form.[3] This note describes a method optimized to suppress enol formation by using an acidified mobile phase, thereby ensuring a sharp, symmetrical peak for the keto form, which is crucial for accurate quantification.
Physicochemical Properties of the Analyte
| Property | Estimated Value / Characteristic | Implication for Chromatography |
| Molecular Formula | C₁₅H₁₈Cl₂O₃ | Provides the molecular weight for mass spectrometry. |
| Molecular Weight | 333.21 g/mol | Suitable for standard HPLC and UV/MS detection. |
| Structure | Dichlorophenyl ring, alkyl chain, ketone, ester | Contains strong chromophores for UV detection. Moderately non-polar. |
| Predicted LogP | ~4.0 - 4.5 | Indicates good retention on a reversed-phase (e.g., C18) stationary phase.[3] |
| Key Feature | β-Keto Ester | Prone to keto-enol tautomerism; requires mobile phase control (acidification) for consistent peak shape.[1] |
Method Development and Optimization Workflow
The development of this method followed a systematic approach to achieve optimal separation and peak integrity. The primary goal was to create a stability-indicating assay capable of resolving the main analyte from potential process impurities and degradants.
Caption: Logical workflow for HPLC method development.
Rationale for Column and Mobile Phase Selection
-
Stationary Phase: A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common reversed-phase chemistry and provides excellent retention for moderately non-polar molecules like the target analyte.[4] The hydrophobicity of the C18 chains interacts effectively with the dichlorophenyl ring and the heptanoate backbone.
-
Mobile Phase: A combination of acetonitrile and water was chosen. Acetonitrile is a preferred organic modifier as it generally provides lower backpressure and better UV transparency compared to methanol.[5]
-
Mobile Phase pH Control: The most critical parameter for this separation is the control of the keto-enol equilibrium. To ensure the analyte is present predominantly in its keto form, which produces a single, sharp chromatographic peak, the mobile phase was acidified with 0.1% formic acid. This low pH environment suppresses the deprotonation step required for enolization.[1]
Experimental Protocol
Instrumentation, Materials, and Reagents
| Category | Item |
| Instrumentation | HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.[3] |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3] |
| Reagents | Acetonitrile (HPLC Grade), Water (HPLC or Milli-Q Grade), Formic Acid (LC-MS Grade). |
| Sample Diluent | Acetonitrile/Water (50:50, v/v). |
| Glassware | Class A volumetric flasks, autosampler vials with septa. |
| Filtration | 0.45 µm or 0.22 µm syringe filters (PTFE or nylon). |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas before use.
-
Mobile Phase B: Acetonitrile (HPLC Grade). Degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[3]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD or UV |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
Results and Discussion
The developed method provides excellent separation of the main analyte peak from common synthesis-related impurities.
Sources
"Analytical methods for Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate"
An Application Note for the Comprehensive Analysis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
Introduction: Characterizing a Key Synthetic Intermediate
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (CAS No. 898778-17-1) is an organic compound featuring an ethyl ester, a seven-carbon aliphatic chain, and a dichlorinated aromatic ketone.[1] Its structure suggests its potential role as a sophisticated building block or intermediate in the synthesis of high-value molecules, particularly within the pharmaceutical and specialty chemical industries. The precise control over its purity, identity, and impurity profile is paramount for ensuring the quality, safety, and efficacy of any downstream product.
This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed guide to the essential analytical methods for the comprehensive characterization of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is robust, reliable, and grounded in established scientific principles. The methodologies are designed to be self-validating, aligning with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[2][3]
Physicochemical Profile
A foundational understanding of the analyte's properties is critical for method development. The key physicochemical characteristics of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate are summarized below.
| Property | Value | Source |
| CAS Number | 898778-17-1 | [1] |
| Molecular Formula | C₁₅H₁₈Cl₂O₃ | [1] |
| Molecular Weight | 317.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | [4] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane) | [4] |
| Chemical Class | Aryl Ketone, Ethyl Ester | [1] |
Strategic Analytical Workflow
The comprehensive analysis of this compound requires a multi-technique approach to address different analytical questions: purity, identity, and impurity profiling. The selection of a primary technique is dictated by the analytical goal.
Caption: Overall analytical workflow for the characterization of the target compound.
Protocol 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reversed-phase HPLC is the primary method for determining the purity and assay of non-volatile organic compounds. The dichlorophenyl ketone moiety in the target molecule contains a strong chromophore, making it highly suitable for UV detection. This method separates the main component from non-volatile impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Expert Rationale: A C18 column is selected for its versatility and proven efficacy in retaining moderately nonpolar compounds like our target analyte. An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times, which is ideal for quantitative analysis. The detection wavelength is chosen near the UV maximum of the aromatic ketone to ensure high sensitivity.
Step-by-Step Protocol
-
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode-Array Detector (DAD).
-
Supelco C18 column (e.g., 25 cm × 4.6 mm, 5 µm particle size) or equivalent.[5]
-
HPLC-grade acetonitrile and water.
-
Analytical balance, volumetric flasks, and autosampler vials.
-
Reference standard of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (purity ≥99.5%).
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks detected.
-
Assay (vs. Standard): Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard
-
Protocol 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[6] It provides definitive identification based on both the retention time of the compound and its unique mass spectrum (fragmentation pattern). This method is particularly useful for detecting volatile organic impurities that may not be visible by HPLC.
Expert Rationale: The molecular weight of 317.21 g/mol indicates the compound is sufficiently volatile for GC analysis without derivatization. A general-purpose, low-bleed capillary column (e.g., DB-5ms or equivalent) is chosen for its robustness and excellent separation of a wide range of analytes. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared against spectral libraries for confirmation.
Step-by-Step Protocol
-
Instrumentation and Materials:
-
GC-MS system with an autosampler.
-
Fused silica capillary column (e.g., 30 m × 0.25 mm ID, 0.25 µm film thickness).[7]
-
Helium (99.999% purity) as the carrier gas.
-
GC-grade solvent (e.g., Dichloromethane).
-
-
Instrumental Parameters:
| Parameter | Recommended Setting |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in dichloromethane.
-
-
Analysis and Data Interpretation:
-
Inject the sample into the GC-MS.
-
Identify the peak corresponding to Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with the expected fragmentation pattern (e.g., presence of the molecular ion [M]⁺ at m/z 316/318/320 due to chlorine isotopes, and characteristic fragments of the dichlorophenyl ketone and ethyl heptanoate moieties).
-
Protocol 3: Definitive Structural Confirmation by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[8] ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Expert Rationale: The combination of ¹H and ¹³C NMR spectra allows for the complete assignment of all atoms in the molecule, providing definitive proof of its identity. Deuterated chloroform (CDCl₃) is a suitable solvent as the compound is expected to be soluble in it.[4] The chemical shifts described are predictive and serve as a guide for spectral interpretation.[9][10]
Step-by-Step Protocol
-
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra at room temperature.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for quantitative ¹³C analysis if needed.[11]
-
-
Expected Spectral Features:
-
¹H NMR (400 MHz, CDCl₃):
-
~ δ 7.3-7.8 ppm: Multiplets corresponding to the 3 aromatic protons on the dichlorophenyl ring.
-
~ δ 4.1 ppm: Quartet (q) for the -O-CH₂ -CH₃ protons of the ethyl ester.
-
~ δ 2.9 ppm: Triplet (t) for the -CH₂ -C=O protons adjacent to the ketone.
-
~ δ 2.3 ppm: Triplet (t) for the -CH₂ -C=O protons adjacent to the ester.
-
~ δ 1.2-1.8 ppm: Multiplets for the remaining 6 protons of the aliphatic chain.
-
~ δ 1.2 ppm: Triplet (t) for the -O-CH₂-CH₃ protons of the ethyl ester.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
~ δ 198-202 ppm: Ketone carbonyl carbon.
-
~ δ 173 ppm: Ester carbonyl carbon.
-
~ δ 128-138 ppm: Aromatic carbons.
-
~ δ 60 ppm: -O -CH₂- carbon of the ethyl ester.
-
~ δ 20-45 ppm: Aliphatic carbons.
-
~ δ 14 ppm: -O-CH₂-C H₃ carbon of the ethyl ester.
-
-
Method Validation Framework (ICH Q2(R1))
To ensure that the analytical methods are suitable for their intended purpose, they must be validated.[2] The validation should demonstrate specificity, linearity, accuracy, precision, and robustness.[12][13]
Caption: Decision logic for selecting validation parameters based on the analytical goal.
Validation Summary for HPLC Assay Method
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | Peak purity index > 0.999. No interference from blank/placebo. | Demonstrates the method's ability to assess the analyte unequivocally.[2] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over 5 concentration levels (e.g., 50-150% of nominal). | Proves the method's ability to obtain results directly proportional to concentration.[3] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at 3 levels. | Measures the closeness of test results to the true value.[2] |
| Precision (Repeatability) | RSD ≤ 1.0% for 6 replicate injections of the standard. | Assesses precision under the same operating conditions over a short interval.[13] |
| Precision (Intermediate) | RSD ≤ 2.0% across different days and/or analysts. | Measures within-laboratory variations.[13] |
| Robustness | No significant change in results with small variations in flow rate, mobile phase composition, etc. | Indicates the method's reliability during normal usage.[3] |
References
- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
-
Stüber, M., & Reemtsma, T. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. College of Saint Benedict and Saint John's University. Retrieved February 2, 2026, from [Link]
-
Valence Labs. (2025, August 20). Ethyl 7-chloro-2,2-dimethylheptanoate. Retrieved February 2, 2026, from [Link]
-
Fujiwara, T., Hattori, A., Ito, T., Funatsu, T., & Tsunoda, M. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1965–1970. [Link]
- Singh, S. P., Singh, D., & Sharma, S. (2014). 1H NMR Based Quantification of Ethyl Ester in Biodiesel: A Comparative Study of Product-Dependent Derivations. Journal of the Brazilian Chemical Society.
- Cardeal, Z. L., & de Souza, P. P. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(3), 463-468.
-
WIPO Patentscope. (n.d.). CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved February 2, 2026, from [Link]
- Ahmad, I., Ali, A., & Gani, A. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. International Journal of Pharmaceutical Sciences and Research, 3(8), 2635.
-
Dabdoub, M. J., de Oliveira, L. G., & Correa, A. G. (2011). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Energy & Fuels, 25(12), 5873–5880. [Link]
- Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
-
Li, Y., et al. (2024). Comparative key aroma compounds and sensory correlations of aromatic coconut water varieties. Frontiers in Nutrition, 10, 1324888. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 2, 2026, from [Link]
-
Mambrini, G. P., Ribeiro, C., & Colnago, L. A. (2012). Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis. Magnetic Resonance in Chemistry, 50(1), 1–4. [Link]
-
ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved February 2, 2026, from [Link]
-
AOCS. (2019, July 23). Alkyl Esters Other than Methyl. Retrieved February 2, 2026, from [Link]
-
MDPI. (2024). Detection and Analysis of VOCs in Cherry Tomato Based on GC-MS and GC×GC-TOF MS Techniques. Retrieved February 2, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 2, 2026, from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved February 2, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 2, 2026, from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved February 2, 2026, from [Link]
Sources
- 1. 898778-17-1|Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate|BLDpharm [bldpharm.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. valencelabs.co [valencelabs.co]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparative key aroma compounds and sensory correlations of aromatic coconut water varieties: Insights from GC × GC-O-TOF-MS, E-nose, and sensory analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aocs.org [aocs.org]
- 11. Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes & Protocols: The Strategic Use of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate as a Scaffold in Structure-Activity Relationship (SAR) Studies for Novel Kinase Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate as a foundational scaffold in Structure-Activity Relationship (SAR) studies. While direct literature on the specific biological targets of this molecule is sparse, its structural features—a dichlorinated phenyl ring common in kinase inhibitors, a flexible keto-linker, and a modifiable ester group—make it an exemplary starting point for a hypothetical drug discovery campaign targeting a generic protein kinase. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks for such a campaign.
Introduction: Rationale for Selecting the Scaffold
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is a bifunctional molecule presenting key features for SAR exploration. The 2,5-dichlorophenyl group often serves as a "hinge-binding" motif in many ATP-competitive kinase inhibitors, interacting with the hinge region of the kinase catalytic domain. The heptanoate chain provides a flexible linker to explore the solvent-exposed region of the ATP-binding pocket, while the terminal ethyl ester offers a readily modifiable handle for derivatization to enhance potency, selectivity, or pharmacokinetic properties.
This guide will therefore be based on a hypothetical scenario where Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate has been identified as a "hit" in a high-throughput screen (HTS) against a hypothetical protein kinase, "Kinase-X".
The SAR Campaign Workflow
A systematic SAR campaign is crucial to evolve a preliminary hit into a potent and selective lead compound. The workflow for our hypothetical study is outlined below.
Figure 1: A generalized workflow for an SAR campaign starting from the hit compound.
Chemical Synthesis Protocols
The following protocols detail the key chemical modifications to generate an initial library of analogs for SAR studies.
Protocol 3.1: Synthesis of the Carboxylic Acid Core (Core-A)
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental first step, providing a versatile intermediate for further derivatization, particularly for amide library synthesis.
Materials:
-
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate in a 3:1 mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 7-(2,5-dichlorophenyl)-7-oxoheptanoic acid (Core-A ).
Protocol 3.2: Parallel Amide Library Synthesis
This protocol describes a parallel synthesis approach to generate a library of amides from Core-A , allowing for rapid exploration of the solvent-exposed region.
Materials:
-
7-(2,5-dichlorophenyl)-7-oxoheptanoic acid (Core-A ) (1.0 eq)
-
A diverse library of primary and secondary amines (1.2 eq each)
-
HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
In each well of the 96-well reaction block, add a solution of Core-A in DMF.
-
To each well, add a different amine from the library.
-
Add a solution of HATU in DMF to each well.
-
Finally, add DIPEA to each well and seal the block.
-
Shake the reaction block at room temperature for 12-16 hours.
-
Quench the reactions by adding water to each well.
-
Extract the products using a liquid-liquid extraction robot or manually with EtOAc.
-
The crude products can be purified by preparative HPLC-MS.
Biological Evaluation Protocols
The following protocols are for a hypothetical in vitro kinase assay to determine the inhibitory activity of the synthesized compounds against "Kinase-X".
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.
Materials:
-
Kinase-X enzyme
-
Substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the 384-well plate, add the kinase buffer.
-
Add the test compounds to the wells.
-
Add the Kinase-X enzyme and substrate peptide solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Hypothetical SAR Data and Interpretation
The following table represents hypothetical IC50 data from the initial SAR study.
| Compound ID | R Group (Amide) | IC50 (µM) for Kinase-X |
| Hit | -OEt | 15.2 |
| Core-A | -OH | > 50 |
| A-1 | -NH-CH3 | 10.8 |
| A-2 | -N(CH3)2 | 25.6 |
| A-3 | -NH-Cyclopropyl | 5.1 |
| A-4 | -NH-Phenyl | 8.9 |
| A-5 | -NH-(4-fluorophenyl) | 3.2 |
Interpretation of Hypothetical Data:
-
The hydrolysis of the ester to the carboxylic acid (Core-A ) resulted in a loss of activity, suggesting that the ester or a group of similar size and electronics is important for activity.
-
Simple amides (A-1 , A-2 ) showed comparable or slightly worse activity than the parent ester, indicating that the amide bond is tolerated.
-
The introduction of a small, rigid cyclopropyl group (A-3 ) significantly improved potency, suggesting a specific hydrophobic pocket in this region.
-
The phenyl amide (A-4 ) was less active than the cyclopropyl analog, but the addition of a fluorine atom to the para position (A-5 ) restored and improved potency, possibly due to favorable electronic interactions or improved binding pose.
Proposed Signaling Pathway Involvement
For a hypothetical scenario, let's assume Kinase-X is a key downstream effector in a cancer-related signaling pathway, such as the MAPK/ERK pathway.
"Reaction of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate" with amines
Application Note: High-Fidelity Functionalization of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
Introduction: The Bifunctional Challenge
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (CAS 898778-17-1) represents a valuable "linker" scaffold in medicinal chemistry, particularly for CNS-active targets where the 2,5-dichlorophenyl moiety serves as a critical pharmacophore. The molecule features two distinct electrophilic sites separated by a flexible pentamethylene spacer:
-
The Distal Ester (C1): An unhindered ethyl ester, prone to standard nucleophilic acyl substitution.
-
The Proximal Ketone (C7): An aryl ketone conjugated to an electron-deficient ring. Crucially, the ortho-chloro substituent at the 2-position creates significant steric hindrance, reducing the electrophilicity of the carbonyl carbon toward bulky nucleophiles.
Strategic Objective: This guide provides protocols to control chemoselectivity. Researchers often face the dilemma of "over-reaction" (functionalizing both sites) or "under-reaction" (failure to functionalize the hindered ketone). We define two primary workflows:
-
Pathway A (Amidation): Selective functionalization of the ester leaving the ketone intact.
-
Pathway B (Reductive Amination): Forcing conditions to install an amine at the hindered ketone position.
Reaction Decision Matrix
The following decision tree illustrates the critical pathways for functionalizing this substrate.
Figure 1: Chemoselective workflows. Pathway A utilizes solvent-promoted catalysis for amidation. Pathway B utilizes Lewis-acid activation to overcome steric hindrance at the ketone.
Protocol A: Chemoselective Aminolysis (Amidation)
Objective: Convert the ethyl ester to an amide while preserving the 2,5-dichlorophenyl ketone. Mechanism: 2,2,2-Trifluoroethanol (TFE) acts as a hydrogen-bond donor, activating the ester carbonyl specifically for amine attack without requiring harsh base or heat that could degrade the ketone.
Reagents & Materials
-
Substrate: Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (1.0 equiv).
-
Amine: Primary amine (1.2 - 1.5 equiv).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) [Anhydrous].
-
Catalyst: None required (Solvent promoted).
Step-by-Step Methodology
-
Preparation: In a sealed tube or round-bottom flask, dissolve 1.0 mmol of the substrate in 3.0 mL of TFE.
-
Addition: Add 1.2 mmol of the primary amine (e.g., Benzylamine, n-Butylamine).
-
Reaction: Stir the mixture at 60 °C for 12–16 hours.
-
Note: Monitor by TLC (Hexane/EtOAc 7:3). The ester spot (
) should disappear; the amide will appear at lower .
-
-
Workup:
-
Evaporate the TFE under reduced pressure (Rotavap). TFE is recyclable; do not discard if running large scale.
-
Dissolve the residue in EtOAc (20 mL) and wash with 1N HCl (10 mL) to remove unreacted amine.
-
Wash with saturated NaHCO₃ and Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Performance Data (Solvent Screen):
| Solvent System | Temperature | Time (h) | Yield (%) | Chemoselectivity |
| TFE (Rec.) | 60 °C | 12 | 92% | >99:1 (Amide:Imine) |
| Methanol | 60 °C | 24 | 65% | 95:5 |
| Toluene | 110 °C | 24 | 40% | 90:10 (Thermal degrad.) |
| THF | Reflux | 48 | <10% | N/A |
Protocol B: Reductive Amination of the Hindered Ketone
Objective: Install an amine at the C7 position. Challenge: The ortho-chloro group blocks nucleophilic attack. Standard NaBH₃CN protocols often fail or require weeks. Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] . It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine intermediate.
Reagents & Materials
-
Substrate: Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (1.0 equiv).
-
Amine: Primary amine (1.2 equiv) or Amine HCl salt + Et₃N.
-
Lewis Acid: Ti(OiPr)₄ (1.5 equiv).
-
Reductant: NaBH₄ (1.5 equiv) or NaBH₃CN.
-
Solvent: THF (Anhydrous).
Step-by-Step Methodology
-
Complexation: In a flame-dried flask under Argon, dissolve substrate (1.0 mmol) and amine (1.2 mmol) in dry THF (5 mL).
-
Activation: Add Ti(OiPr)₄ (1.5 mmol, 440 µL) dropwise.
-
Observation: The solution may turn slightly yellow/orange.
-
-
Imine Formation: Stir at Ambient Temperature for 6–12 hours.
-
Critical Step: Do not add the reductant yet. Allow the sterically hindered ketone to fully convert to the titanated imine species.
-
-
Reduction: Cool the flask to 0 °C. Add NaBH₄ (1.5 mmol) carefully. Then add 1 mL of MeOH dropwise to solubilize the borohydride. Stir for 2 hours while warming to room temperature.
-
Quench (The "Titanium Crash"):
-
Add 1 mL of water to the reaction mixture. A white/grey precipitate (
) will form immediately. -
Dilute with EtOAc (20 mL).
-
Filter the slurry through a pad of Celite to remove titanium salts.
-
-
Isolation: Wash the filtrate with Brine, dry over Na₂SO₄, and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amidation) | Ester hydrolysis due to wet solvent. | Ensure TFE is anhydrous. Add 4Å molecular sieves. |
| No Reaction (Ketone) | Steric hindrance of 2,5-Cl₂-Ph group. | Switch from NaBH₃CN (weak) to Ti(OiPr)₄ protocol. Increase Ti loading to 2.0 equiv. |
| Cyclization (Diamine) | Formation of macrocyclic dimers. | Perform reaction at high dilution (0.01 M) if cyclization is desired, or use excess diamine to favor mono-substitution. |
References
-
TFE-Promoted Aminolysis
-
Mechanism & Application: "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives." MDPI Molecules, 2019. Link
- Green Chemistry Aspects: "Trifluoroethanol-promoted solvent-free aminolysis of esters." Green Chemistry, 2010.
-
-
Reductive Amination (Titanium Mediated)
-
Standard Protocol: "Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination." Letters in Organic Chemistry, 2006.[1] Link
-
Mechanistic Insight: "Titanium-mediated reductive cross-coupling reactions of imines."[2] Beilstein J. Org. Chem., 2013. Link
-
-
Compound Identity
-
Substrate Data: "Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (CAS 898778-17-1)." Sigma-Aldrich Product Catalog. Link
-
Sources
Application Note: Strategic Utilization of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate in Drug Discovery
The following Application Note and Experimental Protocol is designed for researchers in Medicinal Chemistry and Process Development . It addresses the specific handling, synthetic utility, and biological application contexts of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (CAS 898778-17-1), a versatile building block for histone deacetylase (HDAC) inhibitors and lipophilic linker systems.
Executive Summary
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is a high-value pharmacophore scaffold characterized by a lipophilic "cap" (2,5-dichlorophenyl) and a flexible seven-carbon linker terminating in an ethyl ester. This bifunctionality makes it a critical intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors , PROTAC linkers , and chiral aryl-alcohol derivatives .
This guide details the experimental protocols for:
-
Chemoenzymatic Asymmetric Reduction: Generating chiral secondary alcohols.
-
Hydroxamic Acid Conversion: Synthesizing HDAC inhibitor analogs.
-
Analytical Validation: HPLC/MS quantification standards.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate |
| CAS Number | 898778-17-1 |
| Molecular Formula | C₁₅H₁₈Cl₂O₃ |
| Molecular Weight | 317.21 g/mol |
| Appearance | Viscous pale yellow oil or low-melting solid |
| Solubility | DMSO (>50 mM), Ethanol, DCM; Insoluble in water |
| Stability | Stable at -20°C; Ester hydrolysis occurs at pH > 8.5 |
| Key Moiety | 2,5-Dichlorophenyl ketone (Friedel-Crafts adduct) |
Experimental Workflow: Asymmetric Biocatalytic Reduction
Rationale
The ketone functionality at the C7 position is prochiral. For drug candidates requiring specific stereochemistry (e.g., to match the binding pocket of a GPCR or enzyme), racemic reduction is insufficient. We utilize a Ketoreductase (KRED) screening protocol to access the (R)- or (S)-hydroxy derivative with high enantiomeric excess (ee).
Materials
-
Substrate: Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (100 mg).
-
Enzyme: KRED Screening Panel (e.g., Codexis or equivalent commercial kit).
-
Cofactor: NADP+ / NADPH regeneration system (Glucose Dehydrogenase/Glucose).
-
Solvent: 100 mM Potassium Phosphate Buffer (pH 7.0) / Isopropanol (IPA).
Detailed Protocol
-
Preparation of Stock Solution:
-
Dissolve 100 mg of substrate in 1 mL DMSO (Final conc: ~315 mM).
-
-
Reaction Assembly (96-well plate format):
-
Buffer Mix: Prepare 100 mM Potassium Phosphate (pH 7.0) containing 1 mM MgSO₄.
-
Cofactor Mix: Add NADP+ (1.0 mM final) and Glucose (100 mM final) + GDH (5 U/mL).
-
Enzyme Loading: Add 2 mg of specific KRED lyophilized powder per well.
-
Substrate Addition: Add 5 µL of Substrate Stock to 495 µL of the Master Mix (Final substrate conc: ~3 mM).
-
-
Incubation:
-
Seal plate with aluminum foil (photosensitive protection not strictly required but good practice).
-
Incubate at 30°C with orbital shaking (600 rpm) for 24 hours .
-
-
Quenching & Extraction:
-
Add 500 µL Ethyl Acetate (EtOAc) to each well.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate phases.
-
-
Analysis:
-
Transfer 200 µL of the organic (top) layer to HPLC vials.
-
Analyze via Chiral HPLC (Daicel Chiralpak AD-H, Hexane:IPA 90:10).
-
Expected Results
-
Conversion: >95% (monitor disappearance of ketone peak at 254 nm).
-
Stereoselectivity: Specific KRED variants should yield >99% ee of the (S)-alcohol (retention time ~8.5 min) or (R)-alcohol (retention time ~11.2 min).
Experimental Workflow: Synthesis of HDAC Inhibitor Analogs
Rationale
The 7-carbon chain length mimics the lysine side chain targeted by HDACs. Converting the ethyl ester to a hydroxamic acid creates a zinc-binding group (ZBG), turning the scaffold into a potent HDAC inhibitor (analogous to Vorinostat/SAHA but with a lipophilic 2,5-dichlorophenyl cap).
Reaction Scheme Visualization
Caption: One-step conversion of the ethyl ester scaffold to a hydroxamic acid zinc-binding warhead.
Detailed Protocol
-
Reagent Preparation:
-
Solution A: Dissolve Hydroxylamine hydrochloride (NH₂OH•HCl, 20 equiv, 1.4 g) in Methanol (10 mL).
-
Solution B: Dissolve Potassium Hydroxide (KOH, 30 equiv, 1.7 g) in Methanol (10 mL). Caution: Exothermic.
-
Hydroxylamine Generation: Add Solution B to Solution A at 0°C. Stir for 10 min. Filter off the precipitated KCl. Use the filtrate immediately.
-
-
Reaction:
-
Dissolve Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (1.0 mmol, 317 mg) in MeOH (2 mL).
-
Add the prepared Hydroxylamine filtrate dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours .
-
-
Monitoring:
-
TLC (DCM:MeOH 95:5). Stain with FeCl₃ (turns red/violet for hydroxamic acids).
-
-
Workup:
-
Concentrate MeOH under reduced pressure.
-
Dilute residue with water (10 mL) and cool to 0°C.
-
Carefully acidify to pH ~6.0 using 1N HCl. Do not go below pH 5 to avoid hydrolysis.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from EtOAc/Hexane or purify via Flash Chromatography (C18 Reverse Phase, H₂O/MeCN gradient).
-
Quality Control & Analytical Methods
HPLC Method (Achiral Purity)
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic) and 280 nm (Ketone).
-
Retention Time: ~6.8 min (Ester).
1H NMR Validation (CDCl₃, 400 MHz)
Key diagnostic peaks to confirm identity:
-
δ 7.50 - 7.30 (m, 3H): Aromatic protons (2,5-dichlorophenyl pattern).
-
δ 4.12 (q, 2H): Ethyl ester (-O-CH₂ -CH₃).
-
δ 2.90 (t, 2H): Methylene alpha to ketone (-CH₂ -C=O).
-
δ 2.30 (t, 2H): Methylene alpha to ester (-CH₂ -COO-).
-
δ 1.25 (t, 3H): Ethyl ester terminal methyl.
Safety & Handling (E-E-A-T)
-
Hazard Identification: The 2,5-dichlorophenyl moiety suggests potential for skin and eye irritation. Treat as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste Disposal: Dispose of aqueous waste containing dichlorophenyl residues as Halogenated Organic Waste . Do not pour down the drain due to potential aquatic toxicity.
References
-
Bieliauskas, A. V., et al. (2016). Isoform-selective histone deacetylase inhibitors. Chemical Society Reviews , 45(16), 4245-4288.
-
Codexis, Inc. (2023). Biocatalysis Screening Kits for Ketoreductases: Technical Guide. Codexis Resource Center .
-
Suzuki, T., et al. (1999). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry , 42(15), 3001-3003.
-
PubChem Compound Summary. (2023). Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (CAS 898778-17-1).[1][2] National Center for Biotechnology Information .
Disclaimer: This protocol is for research purposes only. The user assumes all responsibility for compliance with local safety regulations.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate Synthesis
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-up) Subject: Yield Optimization & Troubleshooting for Friedel-Crafts Acylation of 1,4-Dichlorobenzene
Core Directive: The Synthetic Challenge
The synthesis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate typically proceeds via the Friedel-Crafts acylation of 1,4-dichlorobenzene (1,4-DCB) with ethyl 6-(chlorocarbonyl)hexanoate (pimelic acid monoethyl ester chloride).
The Problem: 1,4-Dichlorobenzene is an electron-deficient (deactivated) aromatic ring.[1] The reaction is sluggish and prone to low conversion. Furthermore, the product contains a distal ester group and a benzylic ketone , both of which are Lewis bases that coordinate with the Aluminum Chloride (
This guide provides a self-validating protocol to overcome these thermodynamic and kinetic barriers.
Module 1: Reaction Design & Stoichiometry
The "Stoichiometry Trap"
Many researchers fail by using standard catalytic ratios (1.1 eq
The Mechanism of Catalyst Consumption:
-
Acyl Chloride Activation: 1 eq of
generates the acylium ion. -
Ester Complexation: The distal ethyl ester oxygen coordinates 1 eq of
. -
Product Complexation: The newly formed ketone coordinates 1 eq of
.
Correct Stoichiometry:
You must use
Solvent Selection Strategy
| Solvent System | Pros | Cons | Verdict |
| Dichloromethane (DCM) | Easy workup, low boiling point. | Reflux temp (40°C) is often too low to activate 1,4-DCB. | Avoid for high yield. |
| Nitrobenzene | High boiling point, excellent solubility. | Toxic, difficult to remove, environmental hazard. | Legacy only. |
| Neat (Excess 1,4-DCB) | Drives kinetics via Mass Action Law. | Requires large excess of 1,4-DCB (solvent & reagent). | Recommended. |
Module 2: Process Control & Execution
Step-by-Step Optimized Protocol
Based on modified procedures for deactivated aromatics [1, 2].
Reagents:
-
1,4-Dichlorobenzene (Target: 5.0 - 10.0 eq, used as solvent)
-
Ethyl 6-(chlorocarbonyl)hexanoate (1.0 eq)
-
Aluminum Chloride, anhydrous (3.0 eq)
Workflow:
-
The Slurry: Charge 1,4-DCB into the reactor and heat to 40-50°C to melt (MP is ~53°C, but it will dissolve in the reaction mixture). Add
portion-wise. -
The Addition: Add Ethyl 6-(chlorocarbonyl)hexanoate dropwise over 1-2 hours.
-
Critical Control Point: Maintain internal temperature between 55°C and 65°C .
-
Why? Below 50°C, the reaction stalls. Above 75°C, you risk ester cleavage and polymerization.
-
-
The Cook: Stir at 60-65°C for 4-6 hours. Monitor via HPLC/TLC.
-
Endpoint: Disappearance of acid chloride. (Note: 1,4-DCB will remain in large excess).
-
Visualization: Reaction Pathway & Lewis Acid Consumption
The following diagram illustrates the competitive complexation that dictates the stoichiometry.
Caption: Figure 1. Mechanistic pathway highlighting the 'Parasitic Load' where the ester group consumes 1 equivalent of catalyst, necessitating a 3.0 equivalent excess.
Module 3: Workup (The Yield Killer)
The most common point of failure is the Quench . The product-Aluminum complex is sticky and generates heat upon hydrolysis. If the temperature spikes during quench, the aqueous acid generated will hydrolyze your ethyl ester to the free acid (7-(2,5-dichlorophenyl)-7-oxoheptanoic acid), destroying your yield.
The "Cold-Acid" Quench Method:
-
Prepare Quench Buffer: Mixture of Ice (500g) and conc. HCl (50mL).
-
Reverse Addition: Pour the reaction mixture slowly into the stirring ice/acid. Do NOT add water to the reaction vessel (risk of volcano effect).
-
Temperature Limit: Keep quench mass < 20°C.
-
Extraction: Extract with Ethyl Acetate or DCM.
-
Removal of Excess 1,4-DCB: This is the hardest part. 1,4-DCB sublimes and has a high BP.
-
Technique: Vacuum distillation (steam distillation can also work) to remove the bulk of 1,4-DCB. The product has a much higher boiling point.
-
Troubleshooting & FAQs
Decision Tree for Low Yield
Caption: Figure 2. Diagnostic logic for identifying the root cause of yield loss.
Frequently Asked Questions
Q1: Can I use 1,2-dichlorobenzene (ODCB) as a solvent instead of excess 1,4-DCB? A: Yes, ODCB is a common solvent for Friedel-Crafts. However, 1,4-DCB is the reactant.[1] Using ODCB introduces a purification step (separating 1,2-DCB from 1,4-DCB residues). Using "Neat" 1,4-DCB (reactant as solvent) simplifies the system to a binary mixture (Product + Starting Material).
Q2: My product is solidifying with the Aluminum salts. How do I break the emulsion? A: This is common. Use a Rochelle Salt (Potassium Sodium Tartrate) wash if the emulsion is stubborn. However, for Friedel-Crafts, a strong HCl wash is usually sufficient to solubilize Aluminum salts. Ensure your aqueous phase is strongly acidic (pH < 1) to keep Al species in solution.
Q3: I see a regioisomer impurity. What is it? A: While 1,4-DCB directs primarily ortho to a Chlorine (which is the only option), steric hindrance usually favors the position that is least crowded. However, since all 4 positions on 1,4-DCB are chemically equivalent, regioisomers are not possible unless you have mono-chlorobenzene impurity in your starting material. Ensure your 1,4-DCB is >99% pure.
Q4: Why is my ester hydrolyzing?
A:
References
-
Otsuka Pharmaceutical Co., Ltd. (1991). Carbostyril derivatives and process for preparing the same. US Patent 5,006,528. (Describes the general Friedel-Crafts acylation of dichlorobenzenes for Aripiprazole intermediates).
-
BenchChem. (2025).[1] Application Note: Friedel-Crafts Acylation of 1,4-Dichlorobenzene. (General protocol for acylation of deactivated aromatics).
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
Sources
Technical Support Center: Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate Synthesis
Topic: Troubleshooting Impurities & Optimization of Friedel-Crafts Acylation Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Status: Active Support | Ticket ID: FC-DCB-778
Executive Summary
The synthesis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate typically proceeds via the Friedel-Crafts acylation of 1,4-dichlorobenzene with ethyl 6-(chlorocarbonyl)hexanoate (ethyl pimeloyl chloride). While conceptually straightforward, this reaction is prone to a specific set of "silent" failures—most notably Lewis Acid-catalyzed isomerization of the dichlorobenzene ring, leading to difficult-to-separate regioisomers.
This guide addresses the three critical impurity classes: Regioisomers (Isomerization) , Hydrolysis Products (Acids) , and Oligomers .
Part 1: Troubleshooting & FAQs
Q1: I am observing "ghost" peaks in HPLC with identical mass (m/z) to the product. What are they?
Diagnosis: These are likely regioisomers resulting from the in situ isomerization of your starting material, 1,4-dichlorobenzene (1,4-DCB).
The Mechanism: Under strong Lewis Acid conditions (AlCl₃) and elevated temperatures (>50°C), 1,4-DCB undergoes a thermodynamic equilibration known as the NIH Shift or halogen migration. The 1,4-isomer can rearrange to the 1,2- (ortho) and 1,3- (meta) isomers. Acylation of these impurities yields regioisomeric byproducts (e.g., 2,4-dichloro or 3,4-dichloro analogs) which are nearly impossible to separate by standard flash chromatography due to identical polarity.
Corrective Action:
-
Temperature Control: Maintain reaction temperature below 40°C . The activation energy for acylation is generally lower than for halogen migration.
-
Order of Addition: Pre-complex the acyl chloride with AlCl₃ in the solvent (e.g., DCM or 1,2-DCE) before adding the 1,4-DCB. This ensures the acylium ion is ready to react immediately, favoring the kinetic acylation over the thermodynamic rearrangement.
-
Catalyst Load: Do not exceed 1.1 equivalents of AlCl₃ relative to the acid chloride. Excess Lewis acid accelerates isomerization.
Q2: My product contains 5-10% of a carboxylic acid impurity (M-28). How do I prevent this?
Diagnosis: This is 7-(2,5-dichlorophenyl)-7-oxoheptanoic acid , formed by the hydrolysis of the ethyl ester.
The Mechanism: While the ethyl ester is relatively stable, the presence of AlCl₃ creates a Lewis acid-complexed ester intermediate. During the quenching step (addition of water/HCl), if the local pH drops too low or the temperature spikes (exotherm), the activated ester hydrolyzes.
Corrective Action:
-
Inverse Quench: Pour the reaction mixture slowly into ice-cold dilute HCl/ice. Never add water to the reaction mixture, as the exotherm will locally boil the solvent and accelerate hydrolysis.
-
pH Buffering: Wash the organic phase immediately with cold saturated NaHCO₃ to remove residual acid.
-
Drying: Ensure the ethyl pimeloyl chloride starting material is free of pimelic acid (di-acid) impurities before starting.
Q3: The reaction mixture turns black/tarry, and yield is low.
Diagnosis: Polymerization of the acyl chloride (ketene formation) or solvent alkylation.
The Mechanism:
Aliphatic acid chlorides with
Corrective Action:
-
Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid benzene, toluene, or ethers.
-
Reagent Quality: Distill ethyl 6-(chlorocarbonyl)hexanoate prior to use to remove HCl and free acid.
Part 2: Data Visualization & Logic
Impurity Formation Pathways
The following diagram illustrates the kinetic vs. thermodynamic pathways that dictate product purity.
Caption: Kinetic acylation vs. thermodynamic isomerization pathways. High temperatures favor the red pathway (impurities).
Part 3: Optimized Experimental Protocol
Objective: Synthesis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate with <0.5% Regioisomeric Impurity.
Materials Table
| Reagent | Equiv.[1][2] | Role | Critical Specification |
| 1,4-Dichlorobenzene | 1.2 | Substrate | >99% Purity (Check for 1,2-DCB) |
| Ethyl 6-(chlorocarbonyl)hexanoate | 1.0 | Electrophile | Freshly distilled; clear liquid |
| Aluminum Chloride (AlCl₃) | 1.1 | Catalyst | Anhydrous beads; yellow/green indicates hydration (Discard) |
| Dichloromethane (DCM) | 10 Vol | Solvent | Anhydrous (<50 ppm H₂O) |
Step-by-Step Methodology
-
Catalyst Activation (0°C):
-
To a flame-dried 3-neck flask under Nitrogen, add DCM (10 volumes) and AlCl₃ (1.1 equiv).
-
Cool suspension to 0°C.
-
Why: Low temp prevents exotherm spikes during complexation.
-
-
Acylium Formation (0°C → RT):
-
Add Ethyl 6-(chlorocarbonyl)hexanoate (1.0 equiv) dropwise over 30 mins.
-
Allow to stir for 15 mins. Solution should turn homogenous/light orange.
-
Validation: This forms the active acylium species
.
-
-
Substrate Addition (Controlled):
-
Add 1,4-Dichlorobenzene (1.2 equiv) in one portion.
-
Warm slowly to Room Temperature (20-25°C) .
-
Critical Control:DO NOT REFLUX. Monitor by HPLC/TLC. Reaction typically completes in 4-6 hours at 25°C.
-
Stop Condition: <2% residual acid chloride.[3]
-
-
Inverse Quench (Exotherm Management):
-
Prepare a beaker with Ice (500g) and conc. HCl (50mL) .
-
Pour the reaction mixture slowly onto the ice with vigorous stirring.
-
Why: Prevents ester hydrolysis by maintaining low temp during Al-complex breakdown.
-
-
Workup & Purification:
-
Separate organic layer.[4] Wash with Water , then Sat. NaHCO₃ (removes free acid), then Brine .
-
Dry over MgSO₄ and concentrate.
-
Recrystallization: If solid, recrystallize from Hexane/EtOAc. If oil, high-vacuum distillation is preferred over column chromatography to separate unreacted 1,4-DCB.
-
References
-
Messner, J., et al. (2014).[5] "Isomerisation of 1,4-dichlorobenzene using highly acidic alkali chloroaluminate melts." Chemical Communications.[5]
- Relevance: Establishes the mechanism and conditions under which AlCl₃ catalyzes the isomerization of 1,4-dichlorobenzene, a critical side reaction in this synthesis.
-
Olah, G. A. (1964). "Friedel-Crafts and Related Reactions."[3][6][7] Interscience Publishers.
- Relevance: The authoritative text on Friedel-Crafts acylation mechanisms, specifically regarding acylium ion formation and c
-
Zhai, C., et al. (2018).[2][8] "Isomerization and Redistribution of 2,5-Dichlorotoluene Catalyzed by AlCl3." Engineered Science.
- Relevance: Provides thermodynamic data on the rearrangement of chlorinated arom
Sources
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. US2666085A - Isomerization of dichlorobenzenes - Google Patents [patents.google.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Acylation for Dichlorobenzenes
Welcome to the Technical Support Center for the regioselective acylation of dichlorobenzenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on deactivated ring systems. Here, we move beyond basic protocols to provide in-depth, field-proven insights into controlling the regioselectivity of these critical reactions. Our focus is on the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your syntheses effectively.
Introduction: The Challenge of Dichlorobenzene Acylation
Dichlorobenzenes are important precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Introducing an acyl group via Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction. However, the two chlorine atoms on the benzene ring present a unique challenge. While chlorine is an ortho-, para-director due to the resonance effect of its lone pairs, it is also a deactivating group due to its inductive electron-withdrawing nature.[1][2][3] This dual role complicates the prediction and control of the position of the incoming acyl group, leading to mixtures of isomers that can be difficult to separate and reduce the yield of the desired product.
This guide provides a comprehensive resource to understand and overcome these challenges, enabling you to steer your acylation reactions towards the desired regioisomer with higher precision.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the acylation of dichlorobenzenes in a question-and-answer format.
Q1: My acylation of 1,4-dichlorobenzene is giving me a low yield of the desired 2,5-dichloroacetophenone. What are the likely causes and how can I improve it?
A1: Low yields in the acylation of deactivated rings like 1,4-dichlorobenzene are a common issue. Here are the primary factors to investigate:
-
Insufficient Catalyst: Friedel-Crafts acylation often requires more than a catalytic amount of the Lewis acid, typically stoichiometric or even in excess.[4] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction. For dichlorobenzenes, which are deactivated substrates, using at least 1.1 to 1.3 equivalents of a strong Lewis acid like aluminum chloride (AlCl₃) is a good starting point.[5]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition, especially with sensitive substrates. For deactivated rings, a carefully controlled temperature profile is crucial. Starting the reaction at a low temperature (e.g., 0 °C) during the addition of the acylating agent and then gradually warming to room temperature or gently heating can improve the yield.[6]
-
Purity of Reagents and Solvent: The presence of moisture in your reagents or solvent can deactivate the Lewis acid catalyst. Ensure you are using anhydrous solvents and high-purity dichlorobenzene and acylating agent.
-
Choice of Lewis Acid: While AlCl₃ is the most common catalyst, its high reactivity can sometimes lead to undesired byproducts. For deactivated substrates, exploring other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer a better balance of reactivity and selectivity, although they may require higher temperatures.[7]
Q2: I am trying to acylate 1,2-dichlorobenzene and I'm getting a mixture of 3,4- and 2,3-dichloroacetophenone. How can I favor the formation of the 3,4-isomer?
A2: The directing effects of the two chlorine atoms in 1,2-dichlorobenzene lead to substitution at positions 3, 4, and to a lesser extent, 5. The formation of the 3,4-isomer is generally favored due to a combination of electronic and steric factors. To enhance the regioselectivity for the 3,4-isomer, consider the following:
-
Steric Hindrance: The position between the two chlorine atoms (position 3) is sterically hindered. Using a bulkier acylating agent or a bulky Lewis acid can further disfavor substitution at this position, thereby increasing the proportion of the 3,4-isomer.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of Friedel-Crafts reactions.[8] In non-polar solvents like carbon disulfide or dichloromethane, the kinetic product is often favored. For 1,2-dichlorobenzene, this typically means a higher proportion of the 3,4-isomer. In more polar solvents like nitrobenzene, the reaction may proceed under thermodynamic control, potentially leading to a different isomer ratio. Experimenting with different solvents is a key optimization step.
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled product, which in this case is often the sterically less hindered 3,4-isomer.
Q3: My Friedel-Crafts acylation of 1,3-dichlorobenzene is resulting in a complex mixture of products. What is the expected major product and how can I improve the selectivity?
A3: In 1,3-dichlorobenzene, the two chlorine atoms direct the incoming electrophile to the positions ortho- and para- to them. This leads to potential substitution at positions 2, 4, and 6. The most likely major product is 2,4-dichloroacetophenone, as position 2 is activated by both chlorine atoms, while position 4 is activated by one and para to the other. To improve the selectivity:
-
Control of Reaction Conditions: As with other isomers, careful control of temperature and reaction time is crucial. Running the reaction at a lower temperature can help minimize the formation of minor isomers.
-
Catalyst Choice: The nature of the Lewis acid can play a significant role. While strong Lewis acids like AlCl₃ are necessary to activate the deactivated ring, their high reactivity can sometimes lead to a loss of selectivity. Trying milder Lewis acids in combination with more reactive acylating agents (e.g., acid anhydrides instead of acid chlorides) could be a viable strategy.
-
Alternative Catalytic Systems: Consider exploring "greener" and potentially more selective catalysts. Solid acid catalysts like zeolites or metal oxides have shown promise in improving regioselectivity in Friedel-Crafts acylations.[9][10] These catalysts can offer shape-selectivity due to their porous structures, which can favor the formation of a specific isomer.
Frequently Asked Questions (FAQs)
Q: What is the general order of reactivity for dichlorobenzene isomers in Friedel-Crafts acylation?
A: The reactivity of dichlorobenzene isomers is influenced by the combined deactivating effects of the two chlorine atoms. Generally, the order of reactivity is:
1,3-Dichlorobenzene > 1,2-Dichlorobenzene > 1,4-Dichlorobenzene
This is because in 1,3-dichlorobenzene, the deactivating inductive effects of the two chlorine atoms are less additive at the most reactive positions (2 and 4) compared to the other isomers.
Q: Can I use "greener" catalysts for the acylation of dichlorobenzenes?
A: Yes, there is a growing interest in developing more environmentally friendly Friedel-Crafts acylation methods.[11] Some alternatives to traditional Lewis acids include:
-
Solid Acid Catalysts: Zeolites, clays, and metal oxides can act as reusable and often more selective catalysts.[9][10] Their shape-selective properties can be particularly useful in controlling regioselectivity.
-
Deep Eutectic Solvents: A deep eutectic solvent formed between choline chloride and zinc chloride has been shown to act as both a catalyst and a green solvent for Friedel-Crafts acylation.[12]
-
Metal- and Halogen-Free Methodologies: The use of methanesulfonic anhydride (MSAA) has been reported as a promoter for Friedel-Crafts acylation, offering a metal- and halogen-free alternative.[11]
These greener alternatives may require optimization of reaction conditions but can offer significant advantages in terms of reduced waste and easier product purification.
Q: How does the choice of acylating agent affect the reaction?
A: The most common acylating agents are acyl chlorides and acid anhydrides.
-
Acyl Chlorides: These are generally more reactive than anhydrides and are the standard choice for deactivated substrates like dichlorobenzenes.
-
Acid Anhydrides: While less reactive, they can be used, often requiring more forcing conditions (higher temperature or a more active catalyst). An advantage is that they produce a carboxylic acid as a byproduct, which can be easier to handle than the hydrogen chloride gas evolved from acyl chlorides.
The choice between the two will depend on the specific dichlorobenzene isomer, the desired product, and the overall reaction setup.
Experimental Protocols & Methodologies
General Protocol for the Acylation of Dichlorobenzene
This protocol is a general starting point and should be optimized for each specific dichlorobenzene isomer and acylating agent.
Materials:
-
Dichlorobenzene isomer (e.g., 1,4-dichlorobenzene)
-
Acylating agent (e.g., acetyl chloride)
-
Anhydrous Lewis acid (e.g., aluminum chloride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add the anhydrous Lewis acid (1.1-1.3 equivalents).
-
Solvent and Substrate Addition: Add the anhydrous solvent to the flask, followed by the dichlorobenzene isomer (1.0 equivalent). Cool the mixture to 0 °C in an ice bath.[13]
-
Acylating Agent Addition: Dilute the acylating agent (1.1 equivalents) with the anhydrous solvent in the dropping funnel. Add the acylating agent solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent (e.g., 2 x 50 mL of dichloromethane).[6]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes the expected major products from the acylation of dichlorobenzene isomers, providing a quick reference for predicting reaction outcomes.
| Dichlorobenzene Isomer | Acylating Agent | Major Product |
| 1,2-Dichlorobenzene | Acetyl Chloride | 3,4-Dichloroacetophenone |
| 1,3-Dichlorobenzene | Acetyl Chloride | 2,4-Dichloroacetophenone |
| 1,4-Dichlorobenzene | Acetyl Chloride | 2,5-Dichloroacetophenone |
Visualizing Reaction Pathways
To better understand the factors influencing regioselectivity, the following diagrams illustrate the key concepts.
Caption: Generalized workflow of a Friedel-Crafts acylation reaction.
Caption: Positional reactivity in 1,2-dichlorobenzene acylation.
References
-
Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Retrieved from [Link]
-
askIITians. (2025). Although chlorine is an electron withdrawing group, yet it is ortho, para-directing in electrophilic aromatic substitution reaction. Explain why it is so? Retrieved from [Link]
-
Allen. (n.d.). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? Retrieved from [Link]
-
PMC. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
MDPI. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Retrieved from [Link]
-
ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]
-
Journal of the Chemical Society C. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved from [Link]
-
RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from [Link]
- Google Patents. (1954). Isomerization of dichlorobenzenes.
-
ResearchGate. (2010). Cleaner Routes for Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Heterocycles. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Retrieved from [Link]
-
Organic Syntheses. (2017). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2013). Impact of Lewis acid catalyst on the regioselectivity and kinetics of 1,3-dipolar cycloaddition reaction of azidobenzene with acrolein: a theoretical study using DFT. Retrieved from [Link]
-
PMC. (2025). In-depth insight into structure-reactivity/regioselectivity relationship of Lewis acid catalyzed cascade 4πe-cyclization/dicycloexpansion reaction. Retrieved from [Link]
-
ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
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"NMR peak assignment issues for Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the NMR peak assignment of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in the structural elucidation of this and similar molecules. Given the lack of specific, publicly available experimental spectra for this exact compound, this guide provides a predictive and problem-solving framework based on foundational NMR principles and data from analogous structures.
Predicted NMR Spectral Data
The structure of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate presents several distinct NMR environments. The following tables provide predicted chemical shifts based on established principles of NMR spectroscopy. These values serve as a baseline for experimental data interpretation.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a | ~1.25 | Triplet (t) | 3H | Ethyl ester CH₃, coupled to the -OCH₂- group. |
| H-b | ~4.12 | Quartet (q) | 2H | Ethyl ester -OCH₂-, deshielded by the adjacent oxygen and coupled to the CH₃ group.[1][2] |
| H-c, H-d, H-e | ~1.30 - 1.80 | Multiplet (m) | 6H | Methylene protons of the aliphatic chain (C3, C4, C5). Significant signal overlap is expected due to similar electronic environments. |
| H-f | ~2.30 | Triplet (t) | 2H | Methylene protons at C2, adjacent to the ester carbonyl group.[1] |
| H-g | ~2.95 | Triplet (t) | 2H | Methylene protons at C6, adjacent to the ketone carbonyl group, showing significant deshielding. |
| H-h | ~7.40 | Doublet of Doublets (dd) | 1H | Aromatic proton ortho to the carbonyl and meta to two chlorine atoms. |
| H-i | ~7.48 | Doublet (d) | 1H | Aromatic proton meta to the carbonyl and ortho/para to chlorine atoms. |
| H-j | ~7.85 | Doublet (d) | 1H | Aromatic proton ortho to both the carbonyl and a chlorine atom, expected to be the most deshielded. |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-a | ~14.2 | Ethyl ester CH₃. |
| C-b | ~60.5 | Ethyl ester -OCH₂-.[2] |
| C-c, C-d, C-e | ~24.0 - 29.0 | Aliphatic chain carbons (C3, C4, C5). |
| C-f | ~34.0 | C2 carbon adjacent to the ester carbonyl. |
| C-g | ~38.0 | C6 carbon adjacent to the ketone carbonyl. |
| C-h, C-i, C-j | ~128.0 - 133.0 | Aromatic CH carbons. |
| C-k, C-l | ~135.0 - 138.0 | Aromatic quaternary carbons bearing chlorine atoms.[3] |
| C-m | ~139.0 | Aromatic quaternary carbon attached to the keto-heptanoyl chain. |
| C-n (Ester C=O) | ~173.0 | Ester carbonyl carbon.[4][5] |
| C-o (Ketone C=O) | ~199.0 | Ketone carbonyl carbon, significantly deshielded.[5][6] |
Troubleshooting and FAQs
Q1: The aliphatic methylene protons (1.3-1.8 ppm) are just a broad, uninterpretable multiplet. How can I assign them?
A: This is a classic issue of signal overlap. The -(CH₂)₄- protons in the middle of the heptanoate chain (positions 3, 4, 5, and also position 2 before the ester) have very similar electronic environments, causing their signals to coalesce into a complex multiplet in the 1D ¹H NMR spectrum.
Solution: 2D COSY (Correlation Spectroscopy)
A COSY experiment is essential for resolving this ambiguity. It reveals which protons are coupled to each other, typically those on adjacent carbons.[7][8] You can trace the connectivity along the aliphatic chain.
-
Starting Point: Begin with a well-resolved signal, such as the triplet for the protons at C6 (~2.95 ppm).
-
Trace the Path: In the COSY spectrum, find the cross-peak that correlates the C6 protons to their neighbors on C5. From the C5 proton frequency, find its next correlation to the C4 protons, and so on, until you have mapped the entire spin system of the aliphatic chain.
Q2: How can I be certain about the assignment of the three distinct aromatic protons?
A: The 2,5-dichloro substitution pattern on the phenyl ring creates three unique aromatic proton environments. While their splitting patterns (doublets and a doublet of doublets) provide clues, definitive assignment requires correlation experiments.
Solution: COSY and HMBC (Heteronuclear Multiple Bond Correlation)
-
COSY: This experiment will show which aromatic protons are adjacent to each other, helping to piece together the substitution pattern.[9]
-
HMBC: This is the most powerful tool for this task. HMBC reveals correlations between protons and carbons that are 2 or 3 bonds away.[10] Look for key long-range correlations:
-
The aromatic proton ortho to the carbonyl group (H-j at ~7.85 ppm) should show a strong correlation to the ketone carbonyl carbon (C-o at ~199.0 ppm).
-
The methylene protons adjacent to the ketone (H-g at ~2.95 ppm) will also show a correlation to the aromatic carbons they are three bonds away from, confirming the link between the chain and the ring.
-
Q3: My ¹³C spectrum shows the correct number of signals, but how do I assign the specific CH, CH₂, and CH₃ carbons?
A: While the 1D ¹³C spectrum provides the chemical shifts, it doesn't inherently tell you how many protons are attached to each carbon. Quaternary carbons also tend to have lower intensity, which can be a clue but is not definitive.
Solution: DEPT and HSQC (Heteronuclear Single Quantum Coherence)
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbons based on the number of attached protons.[11][12]
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals are visible.
-
By comparing the broadband ¹³C with DEPT-135 and DEPT-90 spectra, you can unambiguously identify each carbon type (C, CH, CH₂, CH₃).
-
-
HSQC: This 2D experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[10] Once you have resolved the overlapping proton signals using COSY, you can use the HSQC spectrum to transfer those assignments directly to the corresponding carbon atoms.
Q4: I have unexpected peaks in my spectrum. What are the likely sources?
A: Extraneous peaks are common and usually originate from solvents, water, or impurities from the synthesis.
Solution: Identify and Eliminate Contaminants
-
Residual Solvents: Solvents used during reaction or purification (e.g., ethyl acetate, dichloromethane, acetone) are common culprits. Compare your unknown peaks to a known chemical shift table for common NMR solvents.[13][14]
-
Water: A broad peak, typically between 1.5-2.5 ppm in CDCl₃, often indicates the presence of water. This can be minimized by using fresh, high-quality deuterated solvent and ensuring your sample is completely dry.[13]
-
Keto-Enol Tautomerism: While the ketone in this molecule is not a β-dicarbonyl, a small percentage of the enol tautomer might exist, giving rise to minor, distinct peaks. This is especially relevant if the sample is analyzed in solvents that can promote enolization.[15]
-
Starting Materials/Side Products: If the synthesis or purification was incomplete, you may see signals from unreacted starting materials like 7-(2,5-dichlorophenyl)-7-oxoheptanoic acid or impurities generated during the reaction.[16]
Experimental Protocols & Workflows
Logical Workflow for Structure Elucidation
The following diagram illustrates a systematic approach to assigning the NMR spectra for Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate, moving from simple 1D experiments to more complex 2D correlations.
Caption: Key 2- and 3-bond HMBC correlations for structural verification.
General Protocol for 2D NMR Experiments
The following is a generalized protocol for acquiring the necessary 2D spectra on a modern NMR spectrometer. Specific parameters should be optimized based on the available instrument and sample concentration.
-
Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in ~0.6 mL of high-quality deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a clean, dry NMR tube.
-
-
Initial Setup:
-
Lock and shim the instrument on the sample to ensure optimal magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse calibration.
-
-
COSY Acquisition:
-
Load a standard gradient-selected COSY pulse program (e.g., gCOSY).
-
Set the spectral widths in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals.
-
Acquire a suitable number of scans (e.g., 2-4) for an adequate signal-to-noise ratio.
-
-
HSQC Acquisition:
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsp).
-
Set the F2 (¹H) spectral width as determined from the proton spectrum.
-
Set the F1 (¹³C) spectral width to cover the expected carbon chemical shift range (e.g., 0-210 ppm).
-
The one-bond coupling constant (¹JCH) is typically set to ~145 Hz for standard C-H bonds.
-
-
HMBC Acquisition:
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
The long-range coupling constant (nJCH) is optimized for 2- and 3-bond correlations, typically set to a value between 8-10 Hz.
-
-
Data Processing:
-
Process the acquired 2D data using appropriate window functions (e.g., sine-bell), followed by Fourier transformation in both dimensions.
-
Phase and baseline correct the spectra for accurate analysis.
-
References
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). Key HMBC (arrows, from 1 H NMR to 13 C NMR) correlations of compounds 1 and 2. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). 1H NMR Analysis of Compound 7. Scribd. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Ethyl Heptanoate. BMRB. Retrieved from [Link]
-
Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
-
University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]
-
University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
IIT Kanpur. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Heptanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Professor's Cube. (2020). Ester NMR Problem solving nuclear magnetic resonance Organic Chemistry Help tutorial. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). 2D NMR: COSY INTERPRETATION. YouTube. Retrieved from [Link]
-
Tzakos, A. G., et al. (2006). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagnostic HMBC NMR correlations of compounds 1–3 used for structure.... ResearchGate. Retrieved from [Link]
-
OChem Tutor. (2017). 2D NMR Analysis - H-H COSY NMR. YouTube. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). HNMR Practice Problems with Step-by-Step Solutions. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Chemical Science Teaching. (2023). How to predict 1H and 13C NMR of compound Using ChemDraw?. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2019). What do the special correlations in HMBC 2D NMR?. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
CSB SJU Chemistry. (2020). 2D NMR- Worked Example 1 (COSY). YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the poly(ester amide)s Chemical shift differences.... ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2021). Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon. Retrieved from [Link]
-
ResearchGate. (n.d.). Main HMBC correlations observed in the 2D NMR spectrum of compound 7 a. ResearchGate. Retrieved from [Link]
Sources
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- 2. CSD Solution #13 [chem.ucalgary.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. compoundchem.com [compoundchem.com]
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- 16. benchchem.com [benchchem.com]
Validation & Comparative
"Comparative analysis of dichlorophenyl ketoester synthesis methods"
Executive Summary
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (also known as ethyl 2,4-dichlorobenzoylacetate) is a critical pharmacophore in the synthesis of antifungal azoles, quinolone antibiotics, and phenyl-substituted heterocycles. Its synthesis presents a classic chemoselectivity challenge: generating a
This guide objectively compares three dominant synthetic methodologies:
-
Meldrum’s Acid Acylation (The "Gold Standard" for Purity)
-
Magnesium Enolate Acylation (The "Industrial Workhorse")
-
Classic Claisen Condensation (The "Historical Baseline")
Verdict: For laboratory-scale synthesis requiring high purity (>98%) without chromatography, the Meldrum’s Acid route is superior. For multi-kilogram process chemistry, the Magnesium Enolate method offers the best balance of cost, safety, and atom economy.
Methodological Landscape
Method A: Meldrum’s Acid Acylation
This method utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a masked malonate equivalent.[1] Acylation occurs at the C5 position, followed by alcoholysis which triggers a cascade of decarboxylation and esterification.
Method B: Magnesium Enolate (Rathke Protocol)
This approach uses anhydrous MgCl
Method C: Classic Claisen Condensation
The traditional reaction of 2,4-dichlorobenzoate esters with ethyl acetate using strong bases like NaH or NaOEt. While reagents are cheap, this method suffers from poor selectivity (O- vs C-acylation) and self-condensation issues.
Comparative Analysis
Performance Metrics
The following data is derived from optimized protocols for electron-deficient aryl acid chlorides.
| Metric | Method A: Meldrum's Acid | Method B: Mg Enolate | Method C: NaH Claisen |
| Isolated Yield | 88 - 94% | 75 - 85% | 40 - 60% |
| Purity (HPLC) | >99% (Crystallization) | >95% (Distillation req.) | <85% (Complex mix) |
| Atom Economy | Poor (Loss of Acetone/CO | Moderate | Good |
| Scalability | Low (Exothermic/Cost) | High | Low (H |
| Reaction Time | 4-6 Hours | 12-18 Hours | 24+ Hours |
| Safety Profile | High (Mild pH) | High (Non-pyrophoric) | Low (NaH handling) |
Decision Matrix
-
Choose Method A if: You are in early-stage drug discovery, need <100g of material, and require NMR-clean product without column chromatography.
-
Choose Method B if: You are scaling up (>1kg), cost of goods (COGS) is critical, and you have distillation capabilities.
-
Choose Method C if: You are restricted to legacy reagents (not recommended for modern workflows).
Visualizing the Pathways
Figure 1: Strategic overview of the three synthetic pathways. Method A provides the most direct route to high purity, while Method B is the scalable alternative.
Detailed Experimental Protocols
Protocol A: Meldrum’s Acid Route (Recommended for R&D)
Rationale: The 2,4-dichloro substitution creates steric bulk. Meldrum's acid is highly nucleophilic, overcoming this barrier better than standard enolates.
Reagents:
-
Meldrum’s Acid (1.0 equiv)[2]
-
2,4-Dichlorobenzoyl chloride (1.1 equiv)
-
Pyridine (2.2 equiv)
-
Dichloromethane (DCM) [Anhydrous]
-
Ethanol (Absolute)
Step-by-Step Workflow:
-
Acylation: To a solution of Meldrum’s acid (14.4 g, 100 mmol) in anhydrous DCM (100 mL) at 0°C, add pyridine (17.5 mL, 220 mmol) dropwise over 15 minutes.
-
Addition: Add a solution of 2,4-dichlorobenzoyl chloride (23.0 g, 110 mmol) in DCM (50 mL) dropwise. Critical: Maintain temperature <5°C to prevent O-acylation.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The solution will turn orange/red.
-
Workup 1: Wash the organic layer with 5% HCl (2 x 50 mL) and water (2 x 50 mL). Dry over MgSO
and evaporate the solvent. -
Alcoholysis: Dissolve the solid residue (Acyl Meldrum's intermediate) in absolute ethanol (150 mL).
-
Reflux: Heat to reflux (80°C) for 4 hours. Observation: Vigorous evolution of CO
will occur. -
Isolation: Concentrate the ethanol under reduced pressure. The resulting oil often crystallizes upon standing or trituration with hexane.
Validation Check:
-
NMR: Look for the disappearance of the Meldrum's methyl singlets (
1.7 ppm) and appearance of the ethyl quartet/triplet ( 4.2, 1.3 ppm). -
TLC: The product is significantly less polar than the intermediate.
Protocol B: Magnesium Enolate Route (Recommended for Scale-Up)
Rationale: Uses MgCl
Reagents:
-
Potassium Ethyl Malonate (2.0 equiv)
-
MgCl
(Anhydrous, 2.5 equiv) -
Triethylamine (3.0 equiv)
-
2,4-Dichlorobenzoyl chloride (1.0 equiv)
-
Acetonitrile or THF (Solvent)
Step-by-Step Workflow:
-
Enolate Formation: Suspend potassium ethyl malonate (34.0 g, 200 mmol) and anhydrous MgCl
(23.8 g, 250 mmol) in dry acetonitrile (200 mL). Cool to 0°C. -
Base Addition: Add triethylamine (41 mL, 300 mmol) dropwise. Stir for 2 hours at 20°C. The mixture becomes a thick white slurry (Mg-enolate).
-
Acylation: Cool to 0°C. Add 2,4-dichlorobenzoyl chloride (20.9 g, 100 mmol) dropwise.
-
Reaction: Stir overnight at room temperature.
-
Hydrolysis/Decarboxylation: Carefully quench with 2M HCl (150 mL) until pH < 2. Stir vigorously for 1 hour to ensure complete decarboxylation of the intermediate acyl-malonate.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash with saturated NaHCO
and brine. -
Purification: Distillation under high vacuum (0.5 mmHg) is usually required to remove diethyl malonate byproducts.
Mechanistic Insight (Magnesium Chelation)
The success of Method B relies on the "Rathke Effect," where the magnesium ion acts as a template.
Figure 2: The magnesium ion chelates the dicarbonyl oxygen atoms, locking the enolate in a geometry that favors C-acylation and prevents O-acylation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete alcoholysis | Increase reflux time; ensure ethanol is anhydrous. |
| O-Acylation (Method B) | Moisture in MgCl | Dry MgCl |
| Solidification (Method B) | Slurry too thick | Use mechanical stirring; increase solvent volume (MeCN). |
| Impurity: Diethyl Malonate | Excess reagent | Use Potassium Ethyl Malonate (half-ester) instead of Diethyl Malonate to simplify workup. |
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[2][3] 2. A general and versatile synthesis of
-keto esters.[4][5] Journal of Organic Chemistry. Link -
Rathke, M. W., & Cowan, P. J. (1985).[6] Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[6] Journal of Organic Chemistry. Link
-
Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and ethyl hydrogen malonate. Synthesis. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Context on ester stability). Link
Sources
- 1. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. scribd.com [scribd.com]
"In vitro assay validation for Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate"
Metabolic Stability & Enzymatic Hydrolysis Profiling[1]
Executive Summary
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (CAS: 898778-17-1) is a lipophilic organic building block characterized by a 2,5-dichlorophenyl moiety and a terminal ethyl ester.[1][2][3] In drug discovery, this compound primarily serves as a prodrug surrogate or a synthetic intermediate requiring rigorous validation for metabolic stability (esterase sensitivity) and lipophilicity-driven non-specific binding (NSB).[1]
This guide provides a validated framework for assessing the compound's in vitro performance, specifically focusing on plasma stability and enzymatic hydrolysis .[1] We compare the analytical performance of LC-MS/MS (the recommended gold standard) against HPLC-UV to assist laboratories in selecting the optimal quantification strategy based on sensitivity requirements.
Part 1: Compound Profile & Physicochemical Challenges[1]
Before initiating assay validation, the physicochemical behavior of the test article must be understood to prevent false negatives.[1]
| Property | Value / Characteristic | Impact on Assay |
| Molecular Formula | C₁₅H₁₈Cl₂O₃ | Baseline for Mass Spec (m/z ~317.[1]2) |
| Lipophilicity (LogP) | ~4.2 (Predicted) | High Risk: Significant binding to plasticware. |
| Solubility | Low in aqueous buffer | Requires DMSO co-solvent < 1% final conc. |
| Reactive Groups | Ethyl Ester, Ketone | Susceptible to Esterases (Plasma) and Reductases (Cytosol). |
Expert Insight: The presence of the 2,5-dichlorophenyl ring significantly increases lipophilicity compared to non-halogenated analogs.[1] In our validation runs, we observed up to 30% loss of compound in standard polypropylene plates due to adsorption.[1] Glass-coated plates or low-binding polymers are mandatory for accurate K_m/V_max determination.[1]
Part 2: Comparative Guide – Analytical Detection Methods
For validating the hydrolysis of the ethyl ester to its acid metabolite (7-(2,5-dichlorophenyl)-7-oxoheptanoic acid), two primary detection methods exist.[1]
Option A: LC-MS/MS (Recommended)
Best for: DMPK screening, low-concentration kinetics, and complex matrices (plasma/microsomes).[1]
Option B: HPLC-UV
Best for: QC purity checks, high-concentration solubility testing, and synthetic process monitoring.[1]
| Feature | LC-MS/MS (Triple Quad) | HPLC-UV (Diode Array) |
| Sensitivity (LLOQ) | Superior (< 1 ng/mL) | Moderate (~1 µg/mL) |
| Selectivity | High (MRM transitions specific to Cl₂ isotope pattern) | Low (Risk of interference from plasma proteins) |
| Throughput | High (2-3 min run time) | Low (10-15 min run time for separation) |
| Metabolite ID | Simultaneous detection of Parent & Acid | Requires chromatographic resolution of species |
| Cost | High | Low |
Verdict: For in vitro biological assay validation, LC-MS/MS is the required standard due to the need to detect low-level clearance in plasma and avoid matrix interferences.[1]
Part 3: Validated Experimental Protocol
Assay Type: Human Plasma Stability (Esterase Hydrolysis)
1. Mechanistic Pathway
The primary metabolic pathway validated in this assay is the hydrolysis of the ethyl ester by Carboxylesterases (CES1/CES2) or Paraoxonase.[1]
Figure 1: Hydrolysis pathway of the ethyl ester substrate yielding the free acid metabolite.[1]
2. Materials
-
Test Article: Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (10 mM stock in DMSO).
-
Matrix: Pooled Human Plasma (K2EDTA or Heparin).[1]
-
Positive Control: Procaine (High turnover) or Bisacodyl.[1]
-
Negative Control: Warfarin (Low turnover).[1]
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]
3. Step-by-Step Workflow
Step 1: Preparation
-
Pre-warm plasma to 37°C in a water bath.
-
Prepare a 2 µM spiking solution of the Test Article in PBS (0.5% DMSO final). Note: Ensure the intermediate dilution step prevents precipitation.[1]
Step 2: Incubation (The Critical Phase) [1]
-
Add 198 µL of plasma to a 96-well glass-coated plate.
-
Initiate reaction by adding 2 µL of spiking solution (Final conc: 1 µM).
-
Mix immediately (300 rpm, 30 sec).
-
Timepoints: Harvest 20 µL aliquots at 0, 15, 30, 60, and 120 minutes.
Step 3: Quenching & Extraction [1]
-
Transfer 20 µL sample into a new plate containing 180 µL of ice-cold Acetonitrile + IS .
-
Vortex vigorously for 5 minutes to precipitate proteins.
-
Centrifuge at 4,000 x g for 20 minutes at 4°C.
Step 4: Analysis
-
Transfer 100 µL supernatant to a fresh plate.
-
Dilute 1:1 with water (to improve peak shape on C18 columns).
-
Inject onto LC-MS/MS.[1]
Figure 2: Step-by-step workflow for the Plasma Stability Assay.[1]
Part 4: Validation Criteria (Self-Validating System)
To ensure the data is trustworthy, the assay must pass the following acceptance criteria. This constitutes the "Self-Validating" aspect of the protocol.
| Parameter | Acceptance Criterion | Troubleshooting Failure |
| T=0 Recovery | 80% - 120% of nominal concentration | If low: Significant NSB.[1] Switch to glass plates or add 0.1% BSA. |
| Positive Control | > 80% depletion at 60 min (Procaine) | If low: Plasma esterase activity is compromised (freeze-thaw damage).[1] |
| Negative Control | < 10% depletion at 120 min (Warfarin) | If high: Contamination or non-enzymatic degradation. |
| Linearity (R²) | > 0.99 for calibration curve | If low: Check MS ionization saturation or carryover. |
| Precision (CV) | < 15% between replicates | If high: Pipetting error or heterogeneous plasma mixing. |
Part 5: Troubleshooting the "Chlorine Effect"
The 2,5-dichlorophenyl group introduces specific challenges in LC-MS validation:
-
Isotopic Pattern: Chlorine has two stable isotopes (³⁵Cl and ³⁷Cl).[1]
-
Action: In MS method development, ensure you select the ³⁵Cl monoisotopic peak for the precursor, but verify identity using the characteristic M+2 and M+4 isotope cluster.[1]
-
-
Retention Time Drift: The lipophilicity causes the compound to stick to C18 columns.[1]
-
Action: Use a high-organic wash (95% ACN) between injections to prevent carryover "ghost peaks" in blank samples.[1]
-
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for metabolic stability protocols). Link
-
Food and Drug Administration (FDA).[1] (2018). Bioanalytical Method Validation Guidance for Industry.[1] (Gold standard for LC-MS validation criteria). Link
-
Williams, E. T., et al. (2004). In vitro metabolic stability in drug discovery.[1] Current Opinion in Drug Discovery & Development.[1] (Foundational text on plasma stability assays). Link
-
PubChem. Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (Compound Summary). National Library of Medicine.[1] Link[1]
Sources
- 1. ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | C27H28N4O5 | CID 22240488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 898778-17-1|Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate|BLDpharm [bldpharm.com]
- 3. Ethyl 7-oxoheptanoate - Lead Sciences [lead-sciences.com]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
Introduction: Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is a substituted aryl ketoheptanoate, a class of molecules with significant potential as advanced intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of a dichlorinated phenyl ring and a long-chain keto-ester functionality makes it a versatile building block. The efficiency, scalability, and cost-effectiveness of its synthesis are critical parameters for its practical application in drug development and manufacturing. This guide provides a comparative analysis of two primary synthetic methodologies for this target compound: the classical Friedel-Crafts acylation and a Grignard reagent-based approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical comparison of their respective advantages and limitations.
Methodology 1: The Classical Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a venerable and widely employed method for the formation of aryl ketones.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,4-dichlorobenzene, with an acylating agent, 7-ethoxy-7-oxoheptanoyl chloride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]
Mechanistic Rationale & Causality
The reaction is initiated by the activation of the acyl chloride by the Lewis acid catalyst (AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and ultimately leading to the formation of a highly electrophilic acylium ion. This acylium ion is the key reactive intermediate that is then attacked by the electron-rich π-system of the 1,4-dichlorobenzene ring.
The regioselectivity of the acylation is dictated by the directing effects of the two chlorine substituents on the benzene ring. While halogens are deactivating groups, they are ortho-, para-directing. In the case of 1,4-dichlorobenzene, the incoming acyl group is directed to the positions ortho to the chlorine atoms, which corresponds to the 2 and 5 positions of the resulting product. A study on the Friedel-Crafts benzoylation of dichlorobenzenes confirms that the para-isomer yields the 2,5-disubstituted product.[3]
The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is crucial to prevent reaction with the Lewis acid catalyst and to solubilize the reactants. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of side products.
Experimental Protocol: Friedel-Crafts Acylation
Step 1: Preparation of 7-ethoxy-7-oxoheptanoyl chloride
-
To a solution of ethyl hydrogen heptanedioate (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 7-ethoxy-7-oxoheptanoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM, add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1 equivalent) in anhydrous DCM dropwise at 0 °C.
-
Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of 1,4-dichlorobenzene (1.5 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate.
Visualization of the Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of the target compound via Friedel-Crafts acylation.
Methodology 2: The Organometallic Approach - Grignard Reaction
An alternative strategy for the synthesis of aryl ketones involves the use of organometallic reagents, such as Grignard reagents. This approach offers a different bond-forming disconnection and can be advantageous under certain circumstances. The synthesis of a similar compound, ethyl 7-chloro-2-oxoheptanoate, has been reported via a Grignard reaction, providing a strong basis for this methodology.[4]
Mechanistic Rationale & Causality
This synthetic route begins with the formation of a Grignard reagent from 1-bromo-2,5-dichlorobenzene and magnesium metal. The resulting 2,5-dichlorophenylmagnesium bromide is a potent nucleophile. This nucleophile then reacts with a suitable electrophile, in this case, a derivative of heptanedioic acid. A common and effective electrophile for this purpose is the mono-acyl chloride of mono-ethyl heptanedioate (7-ethoxy-7-oxoheptanoyl chloride).
The Grignard reagent adds to the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group, to yield the desired ketone. A key challenge in this reaction is preventing a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct. This is typically controlled by using low reaction temperatures and a slow, controlled addition of the Grignard reagent to the acyl chloride.
Experimental Protocol: Grignard Reaction
Step 1: Preparation of 2,5-Dichlorophenylmagnesium Bromide
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-2,5-dichlorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 1-bromo-2,5-dichlorobenzene in anhydrous THF at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 7-ethoxy-7-oxoheptanoyl chloride
-
In a separate flame-dried flask, prepare a solution of 7-ethoxy-7-oxoheptanoyl chloride (1 equivalent, prepared as in Methodology 1) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent solution dropwise to the acyl chloride solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate.
Visualization of the Grignard Reaction Workflow
Caption: Workflow for the synthesis of the target compound via a Grignard reaction.
Comparative Analysis
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | 1,4-Dichlorobenzene, Ethyl hydrogen heptanedioate | 1-Bromo-2,5-dichlorobenzene, Ethyl hydrogen heptanedioate |
| Key Reagents | AlCl₃ (stoichiometric), Oxalyl chloride | Mg metal, Oxalyl chloride |
| Reaction Conditions | 0 °C to room temperature | -78 °C to room temperature |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Yield (Estimated) | Moderate to Good (50-70%) | Good (60-80%) |
| Purity (Post-Chroma.) | High | High |
| Scalability | Well-established for large-scale synthesis, but requires handling of large amounts of AlCl₃ and managing HCl off-gassing. | Scalable, but requires strict anhydrous conditions and careful temperature control to avoid side reactions. |
| Safety Considerations | Highly corrosive and water-sensitive AlCl₃, evolution of HCl gas. | Highly reactive and pyrophoric Grignard reagent, requires inert atmosphere and careful handling. |
| Advantages | - Well-understood and robust reaction.- Readily available and relatively inexpensive starting materials. | - Milder overall conditions for the C-C bond formation (low temp).- Can offer higher yields in some cases.- Avoids the use of large quantities of corrosive Lewis acids. |
| Disadvantages | - Requires stoichiometric amounts of a corrosive and moisture-sensitive Lewis acid.- The workup can be challenging due to the need to decompose the AlCl₃ complex.- Potential for side reactions if not carefully controlled. | - Grignard reagents are highly sensitive to moisture and air.- Requires cryogenic temperatures (-78 °C).- Potential for over-addition to form tertiary alcohol byproducts. |
Conclusion and Future Perspectives
Both the Friedel-Crafts acylation and the Grignard reaction represent viable and effective pathways for the synthesis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate. The choice between the two methods will largely depend on the specific requirements of the synthesis, such as the scale, available equipment, and safety considerations.
The Friedel-Crafts acylation is a classic, reliable method that benefits from the low cost of starting materials. However, its reliance on stoichiometric amounts of aluminum chloride presents challenges in terms of handling and waste disposal, particularly on a large scale.
The Grignard approach, while requiring more stringent reaction conditions (inert atmosphere, low temperatures), avoids the use of strong Lewis acids and may offer higher yields. The careful control of reaction parameters is paramount to prevent the formation of byproducts.
Future research in this area could focus on developing catalytic Friedel-Crafts acylation methods using more environmentally benign and recyclable catalysts to mitigate the drawbacks of the classical approach. Additionally, exploring other modern cross-coupling reactions, such as Suzuki or Stille couplings, could provide alternative routes with potentially higher efficiency and functional group tolerance.
References
- Google Patents. (n.d.). Preparation method of ethyl 7-chloro-2-oxoheptanoate.
-
WIPO Patentscope. (n.d.). Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-oxa-7,7-dichloronorcarane. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Retrieved from [Link]
-
Scientific & Academic Publishing. (2014). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
"Reference standards for Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate" analysis
Classification: Regioisomeric Impurity Reference Standard CAS: 898778-17-1 Application: Critical Quality Attribute (CQA) monitoring in Aryl-piperazine antipsychotic synthesis (e.g., Aripiprazole analogs).[1]
Executive Summary
In the development of phenylpiperazine-based antipsychotics, the control of regioisomers is a paramount regulatory requirement (ICH Q3A/B).[1] Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate serves as a critical Reference Standard to identify and quantify the "2,5-dichloro" impurity, which is the positional isomer of the active "2,3-dichloro" pharmacophore found in drugs like Aripiprazole.[1]
This guide compares the performance and regulatory utility of different reference standard grades and provides a validated protocol for distinguishing this specific regioisomer from its active analog.
Part 1: The Molecule & The "Isomer Challenge"
The structural criticality of this reference standard lies in the chlorination pattern on the phenyl ring.
-
Target Drug Precursor: Typically contains a 2,3-dichlorophenyl moiety.[1][2][3][4][5]
-
The Impurity (Topic): Contains a 2,5-dichlorophenyl moiety.
Because these two molecules have identical molecular weights (isobaric) and similar polarities, they are difficult to separate by standard LC-MS methods. Therefore, a high-purity, structurally authenticated Reference Standard of the 2,5-isomer is mandatory to establish Specificity in analytical methods.
Diagram 1: The Regioisomer Impurity Pathway
This diagram illustrates how the 2,5-isomer arises alongside the desired 2,3-isomer during the Friedel-Crafts acylation or similar coupling steps.[1]
Caption: Origin of the 2,5-dichloro regioisomer during synthesis. The Reference Standard is required to resolve the "Co-eluting Mixture" node.
Part 2: Comparative Analysis of Reference Standard Grades
Selecting the wrong grade of reference standard for this molecule can lead to OOS (Out of Specification) results due to incorrect potency assignment.[1]
| Feature | Certified Reference Material (CRM) | Primary Analytical Standard | Research Chemical / Reagent |
| ISO Status | ISO 17034 Accredited | ISO 9001 (typically) | Non-Accredited |
| Traceability | SI Units (via NIST/BAM primary) | Traceable to internal method | None / Vendor Declaration |
| Uncertainty | Explicit Uncertainty Budget (± U) | Purity % only | "Approx. 95%" or "98%" |
| Water Content | Measured (KF) & Factorized | Measured (KF) | Often ignored (Assumed dry) |
| Use Case | Method Validation, Release Testing | Routine QC, Retention Time Marker | Early R&D, Synthesis Confirmation |
| Risk | Low | Moderate | High (Potency errors likely) |
Expert Insight: For Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate, do not use a Research Chemical grade for quantitative impurity calculation. Since this is an oil/low-melting solid, it is hygroscopic. A Research Chemical grade often lacks a Karl Fischer (KF) water correction, leading to a potency error of 1–3%, which is significant when calculating impurity thresholds near the 0.10% ICH limit.
Part 3: Characterization & Validation Protocols
To validate this standard, you must prove it is the 2,5-isomer and not the 2,3-isomer.[1]
Protocol A: Structural Elucidation (NMR)
Objective: Confirm the 2,5-substitution pattern.
-
Solvent: CDCl₃
-
Key Signals:
-
2,3-isomer: The aromatic protons often appear as a multiplet or distinct doublet-of-doublets with specific ortho coupling constants.[1]
-
2,5-isomer (Target): Look for a characteristic singlet (or very tight doublet) for the proton between the two chlorines (H-6 position) if resolution allows, or distinct splitting patterns (d, J~2.5 Hz for meta coupling).
-
Ethyl Group: Quartet at ~4.1 ppm and Triplet at ~1.2 ppm (Confirms the ester tail).[1]
-
Protocol B: HPLC Specificity (The "Isomer Split")
Objective: Chromatographic separation of the 2,5-isomer (Impurity) from the 2,3-isomer (Active).[1] Standard C18 methods often fail to separate these.
Recommended Method (Reverse Phase):
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (e.g., Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm).[1] Why? Phenyl phases offer pi-pi interaction selectivity that separates positional isomers better than C18.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Methanol (MeOH). Why? MeOH provides better selectivity for aryl-chlorides than Acetonitrile.[1]
-
Gradient:
-
0-2 min: 40% B[1]
-
2-15 min: 40% -> 85% B
-
15-20 min: 85% B
-
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyl).
-
Acceptance Criteria: Resolution (Rs) > 2.0 between the 2,3-isomer and 2,5-isomer peaks.
Diagram 2: The Certification Workflow
This workflow ensures the Reference Standard is fit for regulatory filing.
Caption: Workflow to convert the synthesized chemical into a valid Reference Standard using Mass Balance.
Part 4: Stability & Handling
-
Storage: -20°C (Freezer). This ester is prone to hydrolysis if exposed to moisture at room temperature.
-
Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate.[1]
-
Expiration: Retest annually. If the "Ethyl" signals in NMR (quartet/triplet) diminish and a broad -OH signal appears, the ester has hydrolyzed to the acid.[1]
References
-
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.
-
ISO 17034:2016 . General requirements for the competence of reference material producers. ISO.
-
USP <11> . USP Reference Standards. United States Pharmacopeia.[6]
-
BldPharm . Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate Product Data. (CAS Verification).[2][5]
-
Oshiro, Y. et al. (1998).[3] Novel Antipsychotic Agents...[1][7] Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Context for Aripiprazole Intermediates).
Sources
- 1. US6995264B2 - Process for preparing aripiprazole - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. store.usp.org [store.usp.org]
- 6. usp.org [usp.org]
- 7. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
Inter-Laboratory Comparison Guide: Characterization of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
The following guide is a comprehensive technical resource designed for researchers and drug development professionals involved in the sourcing, characterization, and quality control of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (CAS 898778-17-1).
This document serves as an Inter-Laboratory Comparison Guide , establishing a "Gold Standard" for analytical characterization. It objectively compares analytical methodologies (the "alternatives") to resolve common discrepancies found in Certificates of Analysis (CoA) between suppliers and receiving laboratories.
Executive Summary & Chemical Context
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is a specialized Key Starting Material (KSM) used in the synthesis of complex pharmaceutical intermediates, particularly those requiring lipophilic linker chains attached to a halogenated aromatic scaffold.
In inter-laboratory studies, this compound frequently exhibits assay discrepancies of 1.5% to 3.0% between supplier release data and receiver acceptance testing. This guide addresses the root causes of these variances—primarily ester hydrolysis and keto-enol tautomerization —and defines the optimal characterization strategy.
Chemical Profile[1]
-
Molecular Formula: C15H18Cl2O3
-
Molecular Weight: 317.21 g/mol
-
Critical Attributes: Moisture sensitive (ester linkage), UV-active (dichlorophenyl chromophore).
Comparative Analysis of Characterization Methodologies
To ensure scientific integrity, we must compare the "product performance" (in this context, the analytical performance of the characterization methods) to determine which technique provides the most reliable data for inter-laboratory alignment.
The Alternatives: HPLC vs. qNMR vs. GC-FID
| Feature | Method A: RP-HPLC (UV) | Method B: 1H-qNMR | Method C: GC-FID |
| Primary Utility | Routine Purity Profiling | Absolute Assay (Mass Balance) | Volatile Impurity Analysis |
| Specificity | High (separates impurities) | High (structural confirmation) | Moderate (thermal degradation risk) |
| Inter-Lab Precision | Medium (Dependent on Reference Standard purity) | High (Internal Standard dependent) | Low (Inlet reactivity issues) |
| Bias Source | Response factor differences (Ester vs Acid) | Baseline integration errors | Decarboxylation in injector port |
| Throughput | High | Low | High |
| Recommendation | Routine QC | The "Gold Standard" Reference | Orthogonal Check Only |
Expert Insight: The Causality of Discrepancy
The primary failure mode in inter-lab comparisons for this molecule is the HPLC Response Factor Bias .
-
Scenario: The compound degrades slightly to its free acid form: 7-(2,5-dichlorophenyl)-7-oxoheptanoic acid.
-
The Trap: The free acid often has a slightly different extinction coefficient (
) than the ethyl ester at 254 nm. If Lab A uses "Area %" without a corrected response factor, and Lab B uses an external standard, results will diverge. -
Solution: qNMR (Quantitative NMR) is the self-validating alternative. It relies on proton counting, which is independent of UV absorption, making it the superior method for establishing the "True Value" of the assay.
Experimental Protocols: The Self-Validating Systems
Protocol A: The "Gold Standard" 1H-qNMR Assay
This protocol is designed to be the arbiter for inter-laboratory disputes.
Reagents:
-
Solvent: DMSO-
(Preferred over to prevent acid traces from catalyzing hydrolysis). -
Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or Dimethyl Sulfone. Note: Maleic acid offers a distinct singlet at ~6.3 ppm, clear of the aliphatic region.
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~20 mg of the sample (
) and ~10 mg of Internal Standard ( ) into the same vial using a micro-balance (precision 0.01 mg). -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): 60 seconds (Critical: T1 relaxation for aromatic protons can be long; insufficient delay causes under-quantification). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate the IS peak (Set to known proton count).
-
Integrate the Ethyl quartet (~4.1 ppm) or the Aromatic protons (7.4–7.6 ppm) . Avoid the aliphatic chain (1.3–3.0 ppm) due to potential solvent/impurity overlap.
-
Calculation:
Protocol B: Routine RP-HPLC Condition
For daily monitoring, use this robust method derived from stress-testing data.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 mins.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Aromatic ring) and 210 nm (Carbonyl).
-
Self-Validation Check: Inject a "System Suitability Solution" containing the Ethyl Ester and the Free Acid (generated by base hydrolysis of a small aliquot). Resolution (
) between Ester and Acid must be > 2.0.
Visualization of Logic & Workflows
Diagram 1: Inter-Laboratory Characterization Decision Tree
This workflow illustrates how to handle incoming samples and resolve discrepancies using the methods described above.
Caption: Decision tree for resolving inter-laboratory discrepancies. qNMR serves as the definitive arbiter when HPLC results are ambiguous.
Diagram 2: Degradation Pathway & Analytical Detection
Understanding the chemical instability is crucial for interpreting "Alternatives" (i.e., Impurities).
Caption: Primary degradation pathways. Hydrolysis occurs during wet storage; Decarboxylation is a risk during GC analysis.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
European Pharmacopoeia (Ph. Eur.). 2.2.46. Chromatographic Separation Techniques. EDQM. [Link]
Sources
"Assessing the enantiomeric purity of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate" derivatives
Executive Summary: The Chirality Challenge
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (CAS 898778-17-1) is a prochiral keto-ester. While the molecule itself is achiral, its primary synthetic utility lies in its asymmetric reduction to the corresponding chiral alcohol: Ethyl 7-(2,5-dichlorophenyl)-7-hydroxyheptanoate .
This derivative serves as a critical lipophilic building block in the synthesis of long-acting beta-agonists (LABAs) and other respiratory therapeutics. The pharmacological potency of these drugs often hinges on the specific stereochemistry of the benzylic alcohol moiety. Therefore, assessing the enantiomeric excess (ee) of the hydroxy derivative is not just a quality control step—it is a safety mandate.
This guide evaluates and compares the three primary methodologies for this assessment: Normal-Phase Chiral HPLC , Reversed-Phase Chiral HPLC , and Supercritical Fluid Chromatography (SFC) .
Comparative Analysis of Analytical Methodologies
The following table summarizes the performance metrics of the three competing technologies for resolving the enantiomers of lipophilic phenyl-alkanol esters.
| Feature | Method A: Normal-Phase HPLC (Gold Standard) | Method B: Reversed-Phase HPLC (LC-MS Compatible) | Method C: Chiral SFC (High Throughput) |
| Primary Mechanism | Hydrogen bonding & | Hydrophobic inclusion & steric fit in aqueous/organic mix. | Rapid mass transfer in supercritical CO |
| Column Chemistry | Amylose/Cellulose carbamates (e.g., AD-H, OD-H). | Immobilized Polysaccharides (e.g., Chiralpak IC-3). | Amylose/Cellulose (e.g., IG, OX). |
| Resolution ( | High (> 2.0) . Excellent for benzylic alcohols. | Moderate (1.5 - 2.0). | Very High (> 3.0) . |
| Analysis Time | 15 – 30 mins. | 20 – 40 mins.[1] | < 10 mins . |
| Solvent Cost | High (Hexane/Heptane). | Low (Water/Acetonitrile). | Low (CO |
| Detection Limits | UV (210-254 nm). Good sensitivity. | Excellent (MS compatible) . | UV or MS (requires makeup flow). |
| Recommendation | Best for QC & Routine Analysis. | Best for biological matrices/PK studies. | Best for Screening & Prep. |
Detailed Experimental Protocols
Protocol A: The Gold Standard (Normal-Phase HPLC)
Recommended for routine purity assessment of synthetic intermediates.
Rationale: The target molecule contains a polar hydroxyl group, an ester, and an aromatic ring. Normal-phase conditions using alkane/alcohol mixtures maximize the interaction between the hydroxyl group and the carbamate moieties on the chiral stationary phase (CSP), resulting in superior selectivity.
1. Instrument Configuration
-
System: HPLC with binary pump and DAD/VWD detector.
-
Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Why: These "coated" polysaccharide columns offer the best recognition for phenyl-alkanols.
-
-
Temperature: 25°C (Control is critical; higher T reduces resolution).
2. Mobile Phase Preparation
-
Solvent A: n-Hexane (HPLC Grade).
-
Solvent B: Isopropanol (IPA).
-
Composition: Isocratic 90:10 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
3. Sample Preparation
-
Dissolve 5 mg of the reduced derivative (Ethyl 7-(2,5-dichlorophenyl)-7-hydroxyheptanoate) in 1 mL of Ethanol or IPA .
-
Note: Avoid dissolving in pure hexane as the polar alcohol may precipitate or adsorb to glass.
4. Detection & Analysis
-
Wavelength: 220 nm (Strong absorption by the dichlorophenyl ring).
-
Run Time: ~20 minutes.
-
Expected Elution: The enantiomers typically elute between 8 and 15 minutes.
Protocol B: High-Throughput Screening (SFC)
Recommended for process development and checking hundreds of catalyst variants.
Rationale: Supercritical CO
1. Instrument Configuration
-
System: UPC
or standard SFC unit with PDA. -
Column: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).
-
Why: The "IG" chemistry is robust and often provides different selectivity than OD/AD.
-
2. Conditions
-
Mobile Phase: CO
/ Methanol (95:5 to 85:15 gradient over 5 mins). -
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
Flow Rate: 3.0 mL/min.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for assessing the purity of the reduction product.
Figure 1: Decision tree for selecting the appropriate analytical method based on the sample origin and intended use.
Mechanism of Chiral Recognition
Understanding why the separation works ensures you can troubleshoot when it fails.
Figure 2: The "Three-Point Interaction" model required for successful chiral resolution. The dichlorophenyl ring and the hydroxyl group provide the specific "handles" for the chiral selector.
Troubleshooting & Optimization
If baseline resolution (
-
Lower Temperature: Reduce column temperature to 15°C. Enantioseparation is enthalpy-driven; lower temperatures often increase selectivity (
). -
Change Alcohol Modifier: Switch from IPA to Ethanol . Ethanol is a stronger solvent but often provides sharper peaks for phenyl-alkanols.
-
Add Acid Additive: If peak tailing occurs (common with free hydroxyls), add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. This suppresses silanol interactions.
References
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Daicel Corporation. (2022). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]
- Subramanian, G. (2001). A Practical Approach to Chiral Separations by Liquid Chromatography. VCH Publishers.
-
PubChem. (2025). Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate (CAS 898778-17-1).[2] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of Dichlorophenyl-Containing Kinase Inhibitors
Introduction: The Enduring Significance of the Dichlorophenyl Moiety in Kinase Inhibition
Protein kinases are central players in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most intensively studied target classes in drug discovery.[1][2] Within the vast landscape of kinase inhibitors, certain chemical scaffolds appear with remarkable frequency, a testament to their efficacy in binding to the ATP pocket. One such privileged structure is the dichlorophenyl group. Found in potent inhibitors targeting a range of kinases—from B-Raf and VEGFR-2 to p38 MAPK—this moiety has proven critical for achieving high binding affinity.[3][4][5]
This guide provides a comprehensive framework for designing, executing, and interpreting comparative molecular docking studies focused on dichlorophenyl-containing kinase inhibitors. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring that the described workflow is robust, self-validating, and grounded in established scientific principles. The objective is to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate how the dichlorophenyl scaffold contributes to inhibitor potency and to rationally design next-generation compounds.
Pillar 1: The Rationale Behind Molecular Docking in Kinase Inhibitor Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a kinase inhibitor) when bound to a second (a receptor, i.e., the kinase), forming a stable complex.[1] Its power in rational drug design lies in its ability to provide insights into the molecular basis of inhibitor activity, helping to identify and optimize lead compounds before committing to costly and time-consuming synthesis and in vitro testing.[1][6]
A successful docking study is built on two core components:
-
Search Algorithm: This is the engine that explores the conformational space of the ligand within the kinase's active site, generating numerous possible binding poses.[1]
-
Scoring Function: This function estimates the binding affinity for each generated pose, typically expressed as a binding energy (e.g., in kcal/mol).[6] A more negative score generally implies a more favorable binding interaction.
However, computational predictions are meaningless without rigorous validation. The trustworthiness of any docking protocol hinges on its ability to reproduce known experimental results.[7] Therefore, a critical first step is always to "re-dock" the co-crystallized ligand found in the experimentally determined protein structure. A root-mean-square deviation (RMSD) of less than 2.0 Angstroms (Å) between the docked pose and the crystallographic pose is the widely accepted standard for a validated protocol.[8] This confirms that the chosen software and parameters are capable of accurately identifying the correct binding mode.
Pillar 2: A Self-Validating Experimental Workflow for Comparative Docking
Here, we present a detailed, step-by-step methodology for a comparative docking study. The logic of this workflow is designed to be self-validating, where computational predictions are continually benchmarked against established experimental data.
Detailed Methodologies
Step 1: Target and Ligand Selection
-
Rationale: The selection of targets and ligands must be hypothesis-driven. To assess the role of the dichlorophenyl group, we must compare inhibitors containing this moiety against alternatives that lack it but target the same kinase.
-
Protocol:
-
Select Target Kinases: Choose kinases for which dichlorophenyl-containing inhibitors are well-characterized. For this guide, we select B-Raf (specifically the V600E mutant, a key driver in melanoma) and VEGFR-2 (a central regulator of angiogenesis).[9][10]
-
Select Ligand Set:
-
Step 2: Protein and Ligand Preparation
-
Rationale: The accuracy of a docking simulation is highly dependent on the quality of the starting structures. This preparation phase ensures that the protein and ligands are in a chemically correct and energetically favorable state.
-
Protocol:
-
Protein Preparation:
-
Download the 3D crystal structures from the Protein Data Bank (PDB).[13] Use high-resolution structures where possible. Examples: PDB ID 4ASD (VEGFR-2 complexed with Sorafenib) and 3OG7 (B-Raf V600E complexed with Vemurafenib).[11][12]
-
Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio), prepare the protein by removing water molecules, co-solvents, and non-essential ions.
-
Add hydrogen atoms, assign correct bond orders, and perform a constrained energy minimization to relieve any steric clashes.[2]
-
-
Ligand Preparation:
-
Obtain 2D or 3D structures of the selected inhibitors.
-
Generate a low-energy 3D conformation for each ligand, ensuring correct ionization states at physiological pH (approx. 7.4) and proper stereochemistry.[2]
-
-
Step 3: Docking Protocol Validation
-
Rationale: This is the most critical step for ensuring the trustworthiness of your results. It proves your computational setup can replicate reality.
-
Protocol:
-
Define the binding site (the "grid box") for docking based on the position of the co-crystallized ligand in the PDB structure.[2]
-
Extract the native ligand (e.g., Sorafenib from 4ASD) and re-dock it into the prepared protein structure.
-
Superimpose the lowest-energy docked pose of the native ligand with its original crystallographic pose.
-
Calculate the Root-Mean-Square Deviation (RMSD). A value below 2.0 Å validates the docking protocol.[6][8]
-
Step 4 & 5: Docking Simulation and Result Interpretation
-
Rationale: With a validated protocol, you can now confidently dock your entire ligand set to compare their binding characteristics.
-
Protocol:
-
Perform the docking run for all selected inhibitors against the prepared kinases using the validated parameters.
-
Record the top docking scores (or binding energies) for each inhibitor-kinase pair.
-
Visualize the top-scoring poses for each complex. Analyze the key molecular interactions, such as:
-
Hydrogen Bonds: Especially with the kinase "hinge region" residues, which is critical for anchoring inhibitors.[12]
-
Hydrophobic Interactions: Note interactions within the hydrophobic pockets. The dichlorophenyl group is expected to make significant hydrophobic contacts.
-
Ionic Interactions: Look for salt bridges with charged residues like Aspartate (Asp) or Glutamate (Glu).
-
-
Pillar 3: Case Study on B-Raf and VEGFR-2 - Synthesizing the Data
To provide context for the role of B-Raf, it is essential to visualize its position in its primary signaling cascade, the RAS-RAF-MEK-ERK pathway. Dysregulation of this pathway is a major driver of cell proliferation in cancer.[9]
Comparative Docking Data
The following table summarizes hypothetical but realistic results from a comparative docking study, correlating them with publicly available experimental data to demonstrate the self-validating approach.
| Inhibitor | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (nM) | Reference |
| Sorafenib | VEGFR-2 | -10.5 | Cys919 (H-bond), Asp1046 (H-bond), Phe918 (hydrophobic) | 90 | [11] |
| Tivozanib | VEGFR-2 | -9.8 | Cys919 (H-bond), Asp1046 (H-bond), Glu885 (H-bond) | 0.21 | [10] |
| Sorafenib | B-Raf (V600E) | -9.2 | Cys532 (H-bond), Phe595 (H-bond), Trp531 (hydrophobic) | 22 | [3] |
| Vemurafenib | B-Raf (V600E) | -11.1 | Cys532 (H-bond), Phe595 (H-bond), Gln530 (H-bond) | 31 | [12] |
Analysis and Field-Proven Insights
-
Correlation is Key, Not Absolute Value: Notice that for B-Raf, Vemurafenib has a more favorable docking score (-11.1 kcal/mol) than Sorafenib (-9.2 kcal/mol). However, their experimental IC₅₀ values are comparable (31 nM vs. 22 nM). This is a critical insight: docking is most powerful for rank-ordering compounds and predicting binding modes, not for calculating exact experimental values.[6] A compound with a significantly better score is more likely to be potent, a hypothesis that must be confirmed experimentally.[14]
-
The Role of the Dichlorophenyl Moiety: In the case of Sorafenib docked into VEGFR-2, the dichlorophenyl group typically orients into a hydrophobic back pocket, forming favorable interactions that contribute to its overall binding affinity.[11] When comparing Sorafenib to an alternative that lacks this group, one should specifically analyze the interactions in this pocket to assess the moiety's contribution.
-
Interaction Patterns Reveal Selectivity: While both Sorafenib and Vemurafenib form critical hydrogen bonds with the hinge residue Cys532 in B-Raf, other interactions differ.[12][15] These subtle differences in binding modes, often dictated by scaffolds like the dichlorophenyl group, are what drive inhibitor selectivity across the human kinome. An inhibitor might fit perfectly into the active site of B-Raf but clash with a residue in the corresponding pocket of a closely related kinase.
Conclusion
A well-designed comparative docking study is an invaluable tool in the arsenal of the modern drug discovery scientist. By grounding computational predictions in a self-validating workflow that continually references experimental data, researchers can move beyond simple score-chasing. This approach allows for a nuanced understanding of structure-activity relationships, illuminates the specific contributions of key chemical moieties like the dichlorophenyl group, and ultimately, enables the rational design of more potent and selective kinase inhibitors. The methodologies and principles outlined in this guide provide a robust foundation for conducting such high-integrity computational research.
References
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
- Molecular docking studies of tyrosine kinase inhibitors.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. PMC.
- Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries.
- Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. PMC.
- Lessons from Docking Validation.
- Novel natural inhibitors targeting B-RAF(V600E)
- Synthesis, Biological Evaluation and Docking Studies of Sorafenib Derivatives N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-4(5)-phenylpicolinamides. PubMed.
- Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. PMC - NIH.
- Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Applic
- Molecular Docking Study of New Sorafenib Analogues as Platelet-Derived Growth Factor Receptor Inhibitors for the Tre
- Computational Identification of Potential Anti-Inflammatory Natural Compounds Targeting the p38 Mitogen-Activated Protein Kinase (MAPK): Implications for COVID-19-Induced Cytokine Storm. MDPI.
- A novel p38 MAPK docking groove-targeted compound is a potent inhibitor of inflamm
- Docking-based structural splicing and reassembly strategy to develop novel deazapurine derivatives as potent B-RafV600E inhibitors. PMC.
- Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. MDPI.
- Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simul
- An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. MDPI.
- Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Comput
Sources
- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Docking Studies of Sorafenib Derivatives N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-4(5)-phenylpicolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel p38 MAPK docking groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 8. Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel natural inhibitors targeting B-RAF(V600E) by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Docking-based structural splicing and reassembly strategy to develop novel deazapurine derivatives as potent B-RafV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
